Soraprazan
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWILYDZRJORZDR-MISYRCLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261944-46-1 | |
| Record name | Soraprazan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SORAPRAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Soraprazan on H+,K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soraprazan is a potent and reversible inhibitor of the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. As a member of the potassium-competitive acid blocker (P-CAB) class of drugs, its mechanism of action differs fundamentally from that of proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its direct interaction with the H+,K+-ATPase. It includes a summary of key quantitative data, detailed experimental protocols for the principal assays cited, and visualizations of the relevant pathways and workflows.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly and reversibly binding to the H+,K+-ATPase enzyme. Unlike PPIs, which are prodrugs requiring acid activation to form a covalent bond with the enzyme, this compound is active in its native form and does not form covalent bonds.[1][2][3] Its primary mechanism is the competitive inhibition of the potassium ion (K+) binding site on the luminal surface of the H+,K+-ATPase.[1]
By competing with K+, this compound prevents the conformational change in the enzyme that is necessary for the final step of proton translocation into the gastric lumen. This leads to a rapid, potent, and reversible suppression of gastric acid secretion.[2][3] The reversibility of its binding allows for a more controlled and predictable duration of action compared to the irreversible inhibition by PPIs.
The binding of this compound is independent of the enzyme's activity state, meaning it can inhibit both active and resting proton pumps. This contributes to its rapid onset of action.[1]
Quantitative Data Summary
The interaction of this compound with the H+,K+-ATPase has been characterized by several key quantitative parameters. These values, summarized in the table below, underscore the high potency and affinity of this compound for its target.
| Parameter | Value | Experimental System | Reference |
| IC50 | 0.1 µM | Ion-leaky vesicles | [1][3] |
| IC50 | 0.19 µM | Isolated gastric glands | [2][3] |
| Ki | 6.4 nM | [1][2][3] | |
| Kd | 26.4 nM | [1][3] | |
| Bmax | 2.89 nmol/mg | [1][3] |
Signaling Pathways and Logical Relationships
The mechanism of action of this compound can be visualized as a direct competitive inhibition at the final step of the gastric acid secretion pathway.
Caption: Competitive inhibition of H+,K+-ATPase by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action are provided below.
Preparation of H+,K+-ATPase-Rich Vesicles (Ion-Leaky)
This protocol describes the preparation of membrane vesicles enriched in H+,K+-ATPase from gastric mucosa, rendered "leaky" to ions to facilitate the study of direct enzyme inhibition.
Materials:
-
Fresh porcine or rabbit gastric mucosa
-
Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 7.4), 1 mM EDTA
-
Gradient Buffer A: 250 mM sucrose, 5 mM PIPES-Tris (pH 7.4)
-
Gradient Buffer B: 37% (w/v) sucrose, 5 mM PIPES-Tris (pH 7.4)
-
Resuspension Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 7.4)
-
Alamethicin solution (optional, for ensuring ion permeability)
Procedure:
-
Scrape the gastric mucosa from the fundic region of fresh stomachs and wash with cold homogenization buffer.
-
Mince the mucosa and homogenize using a Potter-Elvehjem homogenizer in 4 volumes of homogenization buffer.
-
Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.
-
Discard the supernatant. Resuspend the pellet in homogenization buffer and centrifuge again at 20,000 x g for 30 minutes.
-
Resuspend the resulting pellet in Gradient Buffer A.
-
Layer the suspension onto a discontinuous sucrose gradient consisting of a lower layer of Gradient Buffer B and an upper layer of the resuspended pellet.
-
Centrifuge at 100,000 x g for 90 minutes at 4°C.
-
Collect the white band of vesicles at the interface of the two sucrose layers. This fraction is enriched in H+,K+-ATPase.
-
Dilute the collected vesicles with Resuspension Buffer and centrifuge at 100,000 x g for 60 minutes to pellet the vesicles.
-
Resuspend the final pellet in Resuspension Buffer. To ensure the vesicles are ion-leaky, they can be treated with a low concentration of alamethicin (e.g., 10 µg/mg protein) or subjected to freeze-thaw cycles.
-
Determine the protein concentration of the vesicle preparation using a standard method such as the Bradford assay.
-
Store the vesicles at -80°C until use.
References
Soraprazan: A Deep Dive into a Potassium-Competitive Acid Blocker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Soraprazan (formerly known as BYK635 or H335/25) is a potent, reversible, and orally active potassium-competitive acid blocker (P-CAB). It represents a distinct class of acid suppressants that inhibit the gastric H+/K+-ATPase (proton pump) through a mechanism different from that of proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, preclinical and clinical data, and detailed experimental methodologies for its characterization. While the development of this compound for gastroesophageal reflux disease (GERD) was discontinued, its properties as a P-CAB provide a valuable case study for this class of drugs.
Core Mechanism of Action
This compound exerts its acid-suppressing effects by competitively inhibiting the binding of potassium ions (K+) to the gastric H+/K+-ATPase, the final step in the secretion of gastric acid by parietal cells.[1] Unlike PPIs, which require acid-activated conversion to a reactive species and form covalent bonds with the proton pump, this compound binds reversibly to the enzyme in a K+-competitive manner.[1] This distinct mechanism of action confers several key pharmacological advantages, including a rapid onset of action and the ability to inhibit both active and resting proton pumps.
Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound
Figure 1: Signaling pathway of gastric acid secretion and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies. Due to the discontinuation of its development for GERD, comprehensive clinical trial data for this compound in this indication is not publicly available.
Table 1: In Vitro Potency and Binding Characteristics of this compound
| Parameter | Value | Conditions | Reference |
| IC50 | 0.1 µM | Ion leaky vesicles | [1] |
| 0.19 µM | Isolated gastric glands | [1] | |
| Ki | 6.4 nM | H+/K+-ATPase binding | [1] |
| Kd | 26.4 nM | H+/K+-ATPase binding | [1] |
| Bmax | 2.89 nmol/mg | H+/K+-ATPase binding | [1] |
Table 2: In Vitro Selectivity of this compound
| ATPase | Selectivity (fold) vs. H+/K+-ATPase | Reference |
| Na+/K+-ATPase | > 2000 | [1] |
| Ca2+-ATPase | > 2000 | [1] |
Table 3: In Vivo Pharmacodynamic Effect of this compound in Dogs
| Drug | Onset of Action | Extent of pH Elevation | Duration of pH Elevation | Reference |
| This compound | Superior to esomeprazole | Superior to esomeprazole | Superior to esomeprazole | [1] |
| Esomeprazole | Slower than this compound | Less than this compound | Shorter than this compound | [1] |
Experimental Protocols
H+/K+-ATPase Inhibition Assay Using Purified Gastric Vesicles
This protocol describes the determination of the inhibitory activity of this compound on the H+/K+-ATPase in purified ion-leaky gastric vesicles.
Materials:
-
Purified H+/K+-ATPase-rich vesicles from hog gastric mucosa
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl
-
ATP solution: 2 mM ATP in assay buffer
-
This compound solutions at various concentrations
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 20 µL of the purified gastric vesicle suspension to each well of a 96-well plate.
-
Add 20 µL of the different this compound dilutions or vehicle (control) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the 2 mM ATP solution to each well.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 150 µL of the malachite green reagent.
-
After a 15-minute color development at room temperature, measure the absorbance at 620 nm using a spectrophotometer.
-
The amount of inorganic phosphate released is proportional to the H+/K+-ATPase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Intragastric pH Monitoring in Dogs
This protocol outlines the procedure for measuring the effect of orally administered this compound on intragastric pH in conscious dogs.
Materials:
-
Beagle dogs
-
This compound oral formulation
-
Vehicle control
-
Radiotelemetric pH monitoring system (e.g., Bravo™ pH Monitoring System)
-
Endoscope
Procedure:
-
Fast the dogs overnight with free access to water.
-
Anesthetize the dogs and endoscopically place the radiotelemetric pH capsule in the gastric fundus.[2]
-
Allow the dogs to recover from anesthesia.
-
Record baseline intragastric pH for a 24-hour period.
-
Administer the oral formulation of this compound or vehicle control to the dogs.
-
Continue to monitor the intragastric pH continuously for at least 24 hours post-dosing.
-
The pH data is transmitted from the capsule to a receiver worn by the dog.
-
Analyze the data to determine key parameters such as the mean intragastric pH, the percentage of time the pH remains above a certain threshold (e.g., pH > 4), and the onset and duration of the acid-suppressing effect.
Visualizations
Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay
Figure 2: Workflow for the in vitro H+/K+-ATPase inhibition assay.
Logical Relationship of this compound's Properties and Therapeutic Effect
References
The Role of Soraprazan in Lipofuscin Clearance from Retinal Pigment Epithelium (RPE) Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipofuscin, a complex aggregate of oxidized proteins and lipids, accumulates in the lysosomes of post-mitotic cells, including the retinal pigment epithelium (RPE). In the eye, excessive lipofuscin accumulation is a hallmark of several debilitating retinal diseases, most notably Stargardt's disease and the dry form of age-related macular degeneration (AMD).[1][2] This accumulation impairs RPE cell function, leading to photoreceptor death and progressive vision loss. Soraprazan (also known as Remofuscin), a novel small molecule, has emerged as a promising therapeutic agent capable of clearing existing lipofuscin from RPE cells.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound's role in lipofuscin clearance, detailing its proposed mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.
Introduction to Lipofuscin and RPE Pathophysiology
The RPE is a monolayer of pigmented cells essential for the health and function of photoreceptors.[1] A critical function of the RPE is the daily phagocytosis and degradation of shed photoreceptor outer segments (POS).[1] Incomplete degradation of POS within the RPE lysosomes leads to the formation and accumulation of lipofuscin.[3] Lipofuscin is a heterogeneous material, with a major cytotoxic component being N-retinylidene-N-retinylethanolamine (A2E).[2]
The accumulation of lipofuscin is detrimental to RPE cells through several mechanisms:
-
Lysosomal Dysfunction: Lipofuscin can increase the pH of lysosomes, impairing the function of acid hydrolases responsible for cellular waste degradation.
-
Oxidative Stress: Lipofuscin is photosensitive and can generate reactive oxygen species (ROS) upon light exposure, leading to cellular damage.
-
Physical Impairment: The sheer volume of accumulated lipofuscin can physically impede cellular processes.
These detrimental effects contribute to RPE cell death, which in turn leads to the demise of photoreceptors and the progression of retinal degenerative diseases.
This compound: A Novel Agent for Lipofuscin Clearance
This compound is a tetrahydropyridoether derivative originally developed as a potent and reversible inhibitor of the gastric H+/K+ ATPase (proton pump) for the treatment of acid-related gastrointestinal disorders.[2][5] Subsequent research has revealed its unexpected and significant efficacy in removing lipofuscin from RPE cells, leading to its investigation as a potential treatment for Stargardt's disease and dry AMD.[3][4]
Proposed Mechanism of Action
The precise mechanism by which this compound mediates lipofuscin clearance is still under investigation, but current evidence points towards a multi-faceted process likely involving the generation of reactive oxygen species (ROS) and potential modulation of lysosomal function.
One prominent hypothesis suggests that this compound induces a process termed "lipofuscinolysis," which may involve the generation of ROS.[3] This controlled increase in ROS could potentially lead to the breakdown of the complex lipofuscin aggregates into smaller, more manageable components that can be cleared by the cell.
While a direct link between this compound's H+/K+ ATPase inhibitory activity and lipofuscin clearance in RPE cells is not yet fully elucidated, it is known that H+/K+ ATPases are present on the apical membrane of RPE cells and their inhibition can alter intracellular pH. It is plausible that this compound's interaction with proton pumps could influence the pH of lysosomes, thereby affecting their degradative capacity. However, further research is needed to substantiate this connection.
A study in C. elegans has also suggested that this compound may induce xenobiotic detoxification pathways, hinting at a broader cellular stress response that could contribute to the clearance of toxic aggregates like lipofuscin.
The role of autophagy, the primary cellular pathway for degrading damaged organelles and protein aggregates, in this compound-mediated lipofuscin clearance remains an open question. While autophagy is crucial for RPE health and is known to be involved in lipofuscin metabolism, there is currently no direct evidence to suggest that this compound exerts its effects through the modulation of autophagy.
A proposed signaling pathway for this compound-mediated lipofuscin clearance is depicted below.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in clearing lipofuscin and its potential therapeutic benefits have been evaluated in several preclinical and clinical studies.
Preclinical Studies
Preclinical studies in various animal models and cell cultures have demonstrated the potent lipofuscin-clearing ability of this compound.
| Study Type | Model | This compound Concentration/Dose | Duration | Key Findings | Reference |
| In Vivo | Cynomolgus Monkeys | 6 mg/kg/day (oral) | 1 year | Full removal of lipofuscin from RPE cells with no ocular adverse effects. | [6] |
| In Vivo | Abca4-/- Mice (Stargardt model) | Single intravitreal injection | 4 weeks | Confirmed efficacy in removing lipofuscin. | [2] |
| In Vitro | Aged Primary Human RPE Cells | Not specified | Not specified | Reversal of lipofuscin accumulation. | [3] |
| In Vitro | Aged Primary Abca4-/- Mouse RPE Cells | 30 µg/ml | 14 days | Non-cytotoxic and reduced the number of dead and apoptotic cells. | [3] |
Clinical Studies (STARTT Trial)
The "STArgardt Remofuscin Treatment Trial" (STARTT) is a Phase II, multicenter, randomized, double-masked, placebo-controlled study designed to evaluate the safety and efficacy of oral this compound (20 mg/day) in patients with Stargardt's disease.[1][6]
| Parameter | This compound Group | Placebo Group | p-value | Key Observations | Reference |
| Primary Endpoint | |||||
| Change in Quantitative Autofluorescence (qAF) | No statistically significant difference | No statistically significant difference | N/A | High variability in qAF measurements was observed. | [6] |
| Secondary Endpoints | |||||
| Change in Central Subfield Retinal Thickness (Study Eye) | Less thinning | More thinning | 0.0093 | This compound showed a statistically significant protective effect against retinal thinning. | [6] |
| Change in Central Subfield Retinal Thickness (Fellow Eye) | Less thinning | More thinning | 0.0079 | Consistent protective effect observed in the fellow eye. | [6] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments relevant to the study of this compound and lipofuscin clearance in RPE cells.
Lipofuscin Quantification in RPE Cells
Objective: To quantify the amount of lipofuscin within RPE cells.
Method 1: Quantitative Autofluorescence (qAF) Imaging
-
Image Acquisition: Acquire fundus autofluorescence images using a standardized protocol with a confocal scanning laser ophthalmoscope (e.g., Heidelberg Spectralis).
-
Image Analysis: Use specialized software (e.g., Heidelberg RegionFinder) to define a region of interest, typically an 8-segment ring centered on the fovea (qAF8).
-
Quantification: The software calculates the mean grayscale value within the defined region, which is then converted to qAF units based on an internal reference.
Method 2: Flow Cytometry
-
Cell Preparation: Harvest cultured RPE cells and prepare a single-cell suspension.
-
Staining (Optional): While lipofuscin is autofluorescent, specific dyes like Sudan Black B can be used to enhance detection.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting emission in the yellow-orange range (e.g., 585/42 nm bandpass filter).
-
Data Analysis: Gate on the RPE cell population and quantify the mean fluorescence intensity, which correlates with the amount of lipofuscin.
Measurement of Autophagy Flux in RPE Cells
Objective: To assess the rate of autophagic degradation in RPE cells.
Method: LC3-II Turnover Assay
-
Cell Culture and Treatment: Culture RPE cells to the desired confluency. Treat cells with this compound or control vehicle in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against LC3 and a loading control (e.g., β-actin).
-
Densitometry: Quantify the band intensities for LC3-I and LC3-II.
-
Calculation of Autophagic Flux: The difference in the amount of LC3-II between samples with and without the lysosomal inhibitor represents the amount of LC3-II that has been degraded by autophagy, thus indicating the autophagic flux.
Measurement of Reactive Oxygen Species (ROS) in RPE Cells
Objective: To quantify the levels of intracellular ROS in RPE cells following treatment with this compound.
Method: Dihydroethidium (DHE) Staining
-
Cell Culture and Treatment: Culture RPE cells in a suitable format (e.g., 96-well plate). Treat cells with this compound or control vehicle for the desired time.
-
DHE Staining: Incubate the cells with DHE (a fluorescent probe for superoxide) in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., ~518 nm excitation and ~606 nm emission).
-
Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration to determine the relative levels of ROS.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for key experimental processes.
References
- 1. Inhibition of the ATP-driven proton pump in RPE lysosomes by the major lipofuscin fluorophore A2-E may contribute to the pathogenesis of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysosomes: regulators of autophagy in the retinal pigmented epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Lysosomal-mediated waste clearance in retinal pigment epithelial cells is regulated by CRYBA1/βA3/A1-crystallin via V-ATPase-MTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The STArgardt Remofuscin Treatment Trial (STARTT): design and baseline characteristics of enrolled Stargardt patients - PMC [pmc.ncbi.nlm.nih.gov]
Soraprazan's Therapeutic Potential for Stargardt Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stargardt disease, the most prevalent inherited macular dystrophy, is characterized by the progressive loss of central vision due to mutations in the ABCA4 gene.[1][2][3] These mutations lead to the accumulation of toxic lipofuscin in the retinal pigment epithelium (RPE), ultimately causing RPE and photoreceptor cell death.[4][5] Currently, there is no approved treatment for Stargardt disease.[5] Soraprazan (also known as remofuscin), a potassium-competitive acid blocker, has emerged as a promising therapeutic candidate due to its demonstrated ability in preclinical models to clear lipofuscin from RPE cells.[6][7] This technical guide provides an in-depth overview of the therapeutic potential of this compound for Stargardt disease, focusing on its mechanism of action, preclinical data, and the design of ongoing clinical investigations.
The Pathophysiology of Stargardt Disease: A Foundation for Therapeutic Intervention
Stargardt disease is an autosomal recessive disorder primarily caused by mutations in the ABCA4 gene.[1][3] The ABCA4 protein is a transporter located in the outer segments of photoreceptor cells and is crucial for clearing all-trans-retinal, a component of the visual cycle.[2][6] In the absence of functional ABCA4, all-trans-retinal accumulates and reacts with phosphatidylethanolamine to form N-retinylidene-phosphatidylethanolamine (N-ret-PE). This compound is a precursor to the formation of bisretinoid adducts, such as A2E, which are the primary components of lipofuscin.[8]
Lipofuscin accumulates within the lysosomes of RPE cells, impairing their function and leading to cellular stress, inflammation, and eventual apoptosis.[5][9] The death of RPE cells results in the secondary degeneration of photoreceptors, leading to the progressive vision loss characteristic of Stargardt disease.[4]
This compound: A Novel Approach to Lipofuscin Clearance
This compound is a small molecule belonging to the tetrahydropyridoether class of compounds.[10] It was initially developed as a potassium-competitive acid blocker for gastroesophageal reflux disease.[7][11] Preclinical studies unexpectedly revealed its efficacy in removing existing lipofuscin from RPE cells, positioning it as a potential first-in-class treatment for Stargardt disease.[6][7]
Proposed Mechanism of Action
The precise molecular mechanism by which this compound facilitates lipofuscin clearance is still under investigation. However, evidence suggests that the process may involve the generation of reactive oxygen species (ROS) within the RPE cells, leading to the breakdown of lipofuscin aggregates.[12] Lipofuscin is known to accumulate in lysosomes, and its removal may restore normal lysosomal function and overall RPE health.[11]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt's disease and dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fundus Autofluorescence in the Abca4−/− Mouse Model of Stargardt Disease—Correlation With Accumulation of A2E, Retinal Function, and Histology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathology of Stargardt Disease and Future Treatment Horizons | Retinal Physician [retinalphysician.com]
- 7. uak-swm.de [uak-swm.de]
- 8. Rescue of the Stargardt phenotype in Abca4 knockout mice through inhibition of vitamin A dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of Complement Factor D suppresses alternative pathway activation but fails to reduce lipofuscin accumulation in the retinal pigmented epithelium of Abca4 -/- mice | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 10. Improved Lipofuscin Models and Quantification of Outer Segment Phagocytosis Capacity in Highly Polarized Human Retinal Pigment Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt’s disease and dry age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Removal of RPE lipofuscin results in rescue from retinal degeneration in a mouse model of advanced Stargardt disease: Role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical studies on Soraprazan for gastroesophageal reflux disease
An In-depth Technical Guide on the Preclinical Studies of Soraprazan for Gastroesophageal Reflux Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies on this compound, a potassium-competitive acid blocker (P-CAB), for the treatment of gastroesophageal reflux disease (GERD). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
Gastroesophageal reflux disease is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation, and in some cases, erosive esophagitis. The mainstay of treatment has been proton pump inhibitors (PPIs), which irreversibly inactivate the gastric H+/K+-ATPase, the final step in the acid secretion pathway. However, PPIs have limitations, including a slow onset of action and variable efficacy.
This compound is a member of a newer class of acid suppressants called potassium-competitive acid blockers (P-CABs). Unlike PPIs, P-CABs inhibit the H+/K+-ATPase in a reversible and K+-competitive manner, leading to a rapid and potent suppression of gastric acid secretion. This guide delves into the preclinical evidence that establishes the pharmacological profile of this compound as a promising candidate for GERD therapy.
Data Presentation
The preclinical development of this compound has generated a wealth of quantitative data that underscores its potency and selectivity.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Experimental System |
| IC50 | 0.1 µM | Ion leaky vesicles[1] |
| IC50 | 0.19 µM | Isolated rabbit gastric glands[1] |
| Ki | 6.4 nM | Hog gastric H+/K+-ATPase[1] |
| Kd | 26.4 nM | Hog gastric H+/K+-ATPase[1] |
| Bmax | 2.89 nmol/mg | Hog gastric H+/K+-ATPase[1] |
Table 2: Selectivity of this compound
| Enzyme | Selectivity vs. H+/K+-ATPase |
| Na+/K+-ATPase | >2000-fold[1] |
| Ca2+-ATPase | >2000-fold[1] |
Table 3: In Vivo Efficacy of this compound in a Canine Model
| Parameter | This compound | Esomeprazole |
| Onset of action | Faster[1] | Slower[1] |
| Extent of pH elevation | Superior[1] | Inferior[1] |
| Duration of pH elevation | Longer[1] | Shorter[1] |
Experimental Protocols
This section provides detailed methodologies for the key preclinical experiments used to characterize this compound.
H+/K+-ATPase Inhibition Assay using Ion Leaky Vesicles
This in vitro assay is fundamental for determining the direct inhibitory effect of a compound on the gastric proton pump.
Methodology:
-
Preparation of Ion Leaky Vesicles:
-
Hog gastric mucosal tissue is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction rich in H+/K+-ATPase.
-
To render the vesicles "leaky" to protons and other ions, a protonophore like nigericin is included in the assay buffer. This uncouples ATP hydrolysis from proton transport, allowing for the direct measurement of ATPase activity.
-
-
Assay Procedure:
-
The reaction is carried out in a temperature-controlled microplate reader.
-
Each well contains the ion leaky vesicles, a buffer solution (e.g., Tris-HCl at pH 7.4), MgCl₂, KCl, and varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP.
-
The rate of ATP hydrolysis is determined by measuring the liberation of inorganic phosphate (Pi) over time, typically using a malachite green-based colorimetric assay.
-
-
Data Analysis:
-
The rate of Pi formation is calculated for each this compound concentration.
-
The percentage of inhibition is determined relative to a vehicle control (DMSO).
-
The IC50 value, representing the concentration of this compound that produces 50% inhibition, is calculated by fitting the data to a four-parameter logistic equation.
-
Acid Secretion Assay in Isolated Gastric Glands
This ex vivo assay provides a more physiological assessment of a compound's ability to inhibit acid secretion in the context of intact parietal cells within isolated gastric glands.
Methodology:
-
Isolation of Gastric Glands:
-
The gastric mucosa from a rabbit is carefully dissected and minced.
-
The minced tissue is incubated with a collagenase solution to digest the connective tissue and release the gastric glands.
-
The isolated glands are then washed by repeated centrifugation and resuspension in a suitable buffer (e.g., a HEPES-buffered saline solution).
-
-
Aminopyrine Uptake Assay:
-
Isolated gastric glands are pre-incubated with various concentrations of this compound.
-
Acid secretion is stimulated by adding a secretagogue, such as histamine or dibutyryl cyclic AMP (dbcAMP), to the incubation medium.
-
[¹⁴C]-aminopyrine, a radiolabeled weak base, is added to the gland suspension. In the acidic canaliculi of stimulated parietal cells, aminopyrine becomes protonated and is trapped, leading to its accumulation.
-
After a set incubation period, the glands are pelleted by centrifugation, and the supernatant is removed.
-
The radioactivity in the pellet is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The aminopyrine accumulation ratio is calculated as the ratio of radioactivity inside the glands to that in the incubation medium.
-
The percentage inhibition of stimulated aminopyrine accumulation is calculated for each concentration of this compound.
-
The IC50 value is determined from the resulting concentration-response curve.
-
Surgically Induced Reflux Esophagitis Model in Rats
This in vivo model is crucial for evaluating the therapeutic potential of a compound to protect the esophagus from acid-induced damage.
Methodology:
-
Surgical Procedure:
-
Male Wistar rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
A midline laparotomy is performed to expose the stomach and duodenum.
-
To induce chronic acid reflux, the transitional region between the forestomach and the glandular portion of the stomach is ligated with a silk suture.
-
To further promote reflux, the duodenum adjacent to the pylorus is wrapped with a small piece of a Nélaton catheter to create a partial obstruction.
-
The abdominal incision is then closed.
-
-
Drug Administration:
-
This compound or vehicle is administered orally once daily for a specified period (e.g., 3-7 days) following the surgery.
-
-
Evaluation of Esophageal Lesions:
-
At the end of the treatment period, the rats are euthanized.
-
The esophagus is excised, opened longitudinally, and examined for macroscopic lesions.
-
The severity of esophagitis is graded using a standardized scoring system based on the presence and extent of erythema, erosions, and ulcers.
-
For histopathological analysis, a section of the distal esophagus is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin. The sections are then examined for evidence of inflammation, basal cell hyperplasia, and elongation of the lamina propria papillae.
-
-
Data Analysis:
-
The macroscopic and microscopic lesion scores are compared between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., Mann-Whitney U test).
-
A dose-dependent reduction in esophageal damage by this compound is indicative of its protective effect.
-
Gastric pH Measurement in Conscious Dogs
This in vivo pharmacodynamic study is essential for determining the onset, magnitude, and duration of the acid-suppressing effect of a compound in a conscious animal model that more closely resembles human physiology.
Methodology:
-
Animal Model:
-
Male Beagle dogs are often used for these studies. For chronic studies, the dogs can be surgically fitted with a gastric cannula to allow for direct access to the stomach contents.
-
-
Drug Administration:
-
This compound and a comparator drug, such as esomeprazole, are administered orally in a crossover design with a sufficient washout period between treatments.
-
-
Gastric pH Monitoring:
-
Gastric juice samples are collected at predetermined time points before and after drug administration.
-
The pH of each sample is measured immediately using a calibrated pH meter.
-
Alternatively, a telemetric pH monitoring system can be used for continuous measurement of intragastric pH.
-
-
Data Analysis:
-
The mean gastric pH is plotted against time for each treatment.
-
Key pharmacodynamic parameters, including the time to reach a pH of 4, the percentage of time the gastric pH remains above 4 over a 24-hour period, and the area under the pH-time curve, are calculated and compared between the different treatment groups.
-
Mandatory Visualizations
Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound
References
Soraprazan (Remofuscin): A Technical Guide to a Novel Therapeutic Approach for Inherited Retinal Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inherited retinal diseases (IRDs), such as Stargardt disease and dry age-related macular degeneration (AMD), are characterized by the progressive accumulation of lipofuscin in the retinal pigment epithelium (RPE), leading to retinal degeneration and vision loss.[1][2] Currently, there are no approved treatments that can remove this toxic byproduct. Soraprazan (Remofuscin), a small molecule belonging to the tetrahydropyridoether class of compounds, has emerged as a promising therapeutic agent capable of removing existing lipofuscin from RPE cells.[1][3] This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical data, and clinical trial findings, intended for professionals in the field of retinal disease research and drug development.
Introduction to this compound and its Target
Stargardt disease, the most common form of juvenile macular degeneration, is primarily caused by mutations in the ABCA4 gene.[2][4] This genetic defect disrupts the normal transport of retinoid compounds in photoreceptor cells, leading to the formation and accumulation of bisretinoid products, such as N-retinylidene-N-retinylethanolamine (A2E), within RPE cells.[2][4][5] This accumulation manifests as lipofuscin, a fluorescent waste material that is cytotoxic to the RPE.[2][6] The progressive damage to the RPE ultimately results in the death of photoreceptors and subsequent vision loss.[4][7]
This compound was initially developed as an acid pump antagonist for the treatment of gastroesophageal reflux disease (GERD).[7][8] During non-clinical studies, it was serendipitously discovered that this compound could remove lipofuscin from the RPE.[4][7] This unique property has led to its repurposing as a potential treatment for Stargardt disease and other retinal disorders associated with lipofuscin accumulation.[3][7] The European Commission has granted orphan designation to this compound for the treatment of Stargardt disease.[4][9]
Proposed Mechanism of Action
The primary mechanism of action of this compound is the removal of existing lipofuscin from RPE cells.[1][6] While several compounds have been investigated for their ability to inhibit the formation of new lipofuscin, this compound is unique in its capacity to clear pre-existing deposits.[1] The precise biochemical process of lipofuscin removal by this compound is still under investigation, however, it has been demonstrated that the drug specifically accumulates within RPE pigment granules, including lipofuscin and melanolipofuscin.[1][2] One study suggests that the mechanism of lipofuscinolysis may involve the generation of reactive oxygen species in the presence of Remofuscin.[10]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt’s disease and dry age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stargardt pill continues to slow sight loss - Macular Society [macularsociety.org.uk]
- 4. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 5. The Role of A2E in RPE Atrophy [brightfocus.org]
- 6. uak-swm.de [uak-swm.de]
- 7. pharmiweb.com [pharmiweb.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. The STArgardt Remofuscin Treatment Trial (STARTT): design and baseline characteristics of enrolled Stargardt patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Removal of RPE lipofuscin results in rescue from retinal degeneration in a mouse model of advanced Stargardt disease: Role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Soraprazan: A Technical Guide for Researchers
An In-depth Examination of a Reversible Proton Pump Inhibitor
This technical guide provides a comprehensive overview of the pharmacodynamics of Soraprazan, a reversible inhibitor of the gastric H+/K+-ATPase. Intended for researchers, scientists, and drug development professionals, this document details the mechanism of action, binding kinetics, and in vivo effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Pharmacodynamic Profile of this compound
This compound is a member of the potassium-competitive acid blocker (P-CAB) class of drugs.[1] Unlike traditional proton pump inhibitors (PPIs), which form a covalent bond with the proton pump, this compound binds reversibly to the H+/K+-ATPase, competitively inhibiting the binding of potassium ions (K+).[1] This distinct mechanism of action results in a rapid onset of acid suppression that is not dependent on the activation state of the proton pump.[1]
Quantitative Pharmacodynamic Parameters
The following table summarizes the key quantitative pharmacodynamic parameters of this compound, providing a clear comparison of its potency and binding characteristics.
| Parameter | Value | Experimental System | Reference |
| IC50 | 0.1 µM | Ion leaky vesicles | [1][2] |
| IC50 | 0.19 µM | Isolated gastric glands | [1][2] |
| Ki | 6.4 nM | H+/K+-ATPase | [2] |
| Kd | 26.4 nM | H+/K+-ATPase | [2] |
| Bmax | 2.89 nmol/mg | H+/K+-ATPase | [2] |
Mechanism of Action: Reversible Inhibition of the Gastric H+/K+-ATPase
The primary target of this compound is the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. The signaling pathway leading to acid secretion and the point of intervention for this compound are illustrated below.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound.
In Vitro H+/K+-ATPase Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on the gastric H+/K+-ATPase.
Methodology:
-
Enzyme Preparation: The H+/K+-ATPase is prepared from either ion leaky vesicles or isolated gastric glands from rabbit or hog stomachs.
-
Assay Buffer: The assay is conducted in a buffer containing 20 mM Tris-HCl (pH 7.4), 2 mM MgCl2, and 2 mM KCl.
-
This compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.
-
Pre-incubation: The enzyme preparation is pre-incubated with the different concentrations of this compound for 30 minutes.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of 2 mM ATP.
-
Incubation: The reaction mixture is incubated for 30 minutes at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of 10% trichloroacetic acid.
-
Phosphate Determination: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.
-
IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
In Vivo Assessment of Gastric pH in a Canine Model
This protocol describes the methodology for evaluating the effect of this compound on intragastric pH in dogs.
Methodology:
-
Animal Model: Beagle dogs are surgically fitted with a gastric cannula to allow for direct and repeated sampling of gastric contents or placement of a pH probe.
-
pH Monitoring: Intragastric pH is continuously monitored using a telemetric pH monitoring system or by periodic aspiration of gastric fluid and measurement with a pH meter.
-
Baseline Measurement: A 24-hour baseline recording of gastric pH is obtained before drug administration.
-
Drug Administration: this compound is administered orally or intravenously at various doses.
-
Post-Dose Measurement: Gastric pH is continuously monitored for at least 24 hours following drug administration.
-
Data Analysis: The primary endpoints for analysis include the mean intragastric pH over 24 hours and the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4).
Determination of Plasma Concentration
This protocol outlines a general method for quantifying this compound concentrations in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Methodology:
-
Sample Collection: Blood samples are collected from study subjects at predetermined time points following drug administration.
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
Sample Preparation: Proteins in the plasma are precipitated using a solvent such as acetonitrile. The sample is then centrifuged, and the supernatant containing this compound is transferred for analysis.
-
HPLC-MS/MS Analysis: The prepared sample is injected into an HPLC system coupled with a tandem mass spectrometer.
-
Quantification: The concentration of this compound in the plasma sample is determined by comparing its peak area to a standard curve generated with known concentrations of the drug.
Conclusion
This compound demonstrates a distinct pharmacodynamic profile as a reversible, potassium-competitive inhibitor of the gastric H+/K+-ATPase. Its rapid onset of action and potent, dose-dependent inhibition of gastric acid secretion, as evidenced by both in vitro and in vivo studies, highlight its potential as an effective agent for the management of acid-related disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel P-CABs.
References
Methodological & Application
Application Notes and Protocols: In Vitro Models for Testing Soraprazan Efficacy on Retinal Pigment Epithelium (RPE) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soraprazan (Remofuscin) is a novel therapeutic agent under investigation for retinal diseases characterized by the accumulation of lipofuscin in the retinal pigment epithelium (RPE), such as Stargardt's disease and dry age-related macular degeneration (AMD).[1][2][3][4] Lipofuscin, a complex mixture of autofluorescent aggregates, is cytotoxic to RPE cells and contributes to disease progression.[2][5] this compound, a reversible inhibitor of the H+/K+ ATPase, has been shown to promote the clearance of lipofuscin from RPE cells.[1][2] The precise molecular mechanism underlying this effect is an area of active investigation, with evidence pointing towards the modulation of lysosomal pH and enhancement of autophagy.
These application notes provide a comprehensive framework for establishing robust in vitro models to assess the efficacy of this compound on RPE cells. Detailed protocols for cell culture, lipofuscin induction, and key functional assays are provided to enable researchers to evaluate the therapeutic potential of this compound and similar compounds.
Proposed Mechanism of Action of this compound in RPE Cells
This compound's primary molecular target is the H+/K+ ATPase.[2] In RPE cells, this proton pump is implicated in maintaining intracellular and organellar pH homeostasis. Lipofuscin accumulation is associated with lysosomal dysfunction, including an elevation of lysosomal pH, which impairs the activity of acidic hydrolases essential for cellular waste degradation.[2][6][7] By inhibiting the H+/K+ ATPase, this compound may lead to a re-acidification of lysosomes, thereby enhancing the degradative capacity of these organelles. This restoration of lysosomal function is hypothesized to stimulate autophagic flux, a key cellular process for the clearance of aggregated proteins and damaged organelles, including lipofuscin.[8][9][10]
Caption: Proposed signaling pathway for this compound in RPE cells.
In Vitro RPE Cell Models
The choice of RPE cell model is critical for obtaining physiologically relevant data. The following models are recommended for studying this compound's efficacy:
| Cell Model | Description | Advantages | Disadvantages |
| Primary Human Fetal RPE (hfRPE) Cells | Isolated from donor eyes, these cells can form highly polarized monolayers with high transepithelial electrical resistance (TEER).[11] | Closely mimics in vivo RPE physiology, including pigmentation and barrier function. | Limited availability, ethical considerations, and donor-to-donor variability. |
| Induced Pluripotent Stem Cell-derived RPE (iPSC-RPE) | Differentiated from patient-specific or healthy donor iPSCs, these cells can recapitulate key RPE characteristics.[8][12] | Allows for disease modeling (e.g., from Stargardt's patients), genetically controlled studies, and potentially higher throughput. | Differentiation protocols can be lengthy and variable, and cells may represent a fetal-like phenotype. |
| ARPE-19 Cell Line | A spontaneously arisen human RPE cell line that is widely used. | Readily available, easy to culture, and well-characterized. | Often lacks pigmentation and robust polarization, representing a less differentiated state. May require specific culture conditions to induce a more mature phenotype.[13][14] |
Experimental Protocols
The following protocols provide a comprehensive workflow for assessing this compound's efficacy in clearing lipofuscin and improving RPE cell health.
Caption: General experimental workflow for testing this compound efficacy.
Protocol 1: Culture and Differentiation of Polarized RPE Monolayers
This protocol is essential for establishing a functional RPE barrier, crucial for many of the subsequent assays.
-
Cell Seeding: Seed RPE cells (primary, iPSC-derived, or ARPE-19) on permeable Transwell® inserts (e.g., 0.4 µm pore size) coated with an appropriate extracellular matrix (e.g., laminin or a commercial matrix).
-
Culture Medium: Use a specialized RPE culture medium. For ARPE-19, medium supplemented with insulin, transferrin, and selenic acid (ITS) can promote a more differentiated phenotype.
-
Differentiation: Culture the cells for 4-8 weeks, changing the medium in both the apical and basal compartments 2-3 times per week. Monitor the formation of a confluent monolayer with typical cobblestone morphology.
-
Polarization Assessment: Regularly measure the Transepithelial Electrical Resistance (TEER) using an EVOM™ voltohmmeter to monitor the development of tight junctions and barrier function.[8][15][16] Monolayers with a stable TEER of ≥150-200 Ω·cm² are considered well-polarized and suitable for experiments.[17]
Protocol 2: Induction of Lipofuscin Accumulation
To model the disease state, lipofuscin accumulation can be induced in the cultured RPE cells.
Method A: Photoreceptor Outer Segment (POS) Feeding
-
POS Isolation: Isolate POS from bovine or porcine retinas using a sucrose density gradient centrifugation method.[6][9]
-
POS Feeding: Resuspend the isolated POS in RPE culture medium and add to the apical side of the polarized RPE monolayers. A typical concentration is 50-200 µg/mL.[17]
-
Incubation: Incubate the cells with POS for 24-48 hours to allow for phagocytosis.
-
Repeated Feeding: For chronic models, repeat the POS feeding every 2-3 days for several weeks to allow for the accumulation of lipofuscin-like autofluorescent granules.[18]
Method B: A2E Loading
-
A2E Preparation: Synthesize A2E, a major component of lipofuscin, or obtain it commercially.[19][20]
-
A2E Incubation: Add A2E to the culture medium at a concentration of 10-25 µM.[19]
-
Incubation: Incubate the cells with A2E for 24-72 hours to allow for its uptake and accumulation in lysosomes.
Protocol 3: this compound Treatment
-
Dose-Response: Prepare a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) in RPE culture medium.
-
Treatment: After inducing lipofuscin accumulation, replace the medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat the cells for various time points (e.g., 24, 48, 72 hours) to assess the kinetics of this compound's effects.
Protocol 4: Quantification of Lipofuscin/A2E Autofluorescence
-
Sample Preparation: Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system. Use excitation and emission wavelengths appropriate for lipofuscin/A2E (e.g., excitation ~430-488 nm, emission ~550-650 nm).[19][21][22]
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell or the total area of fluorescent granules.
Protocol 5: Lysosomal pH Measurement
-
Dye Loading: Incubate live RPE cells with a ratiometric lysosomal pH indicator dye, such as LysoSensor™ Yellow/Blue DND-160 (e.g., 2-5 µM for 5-15 minutes).[3][13][23]
-
Fluorescence Measurement: Measure the fluorescence intensity at the two emission wavelengths of the dye using a fluorescence plate reader or a fluorescence microscope.
-
Calibration: Generate a calibration curve by treating cells with buffers of known pH in the presence of ionophores (e.g., monensin and nigericin) to equilibrate the lysosomal pH with the extracellular pH.
-
pH Calculation: Calculate the lysosomal pH of the experimental samples based on the ratio of the two fluorescence intensities and the calibration curve.
Protocol 6: Autophagy Flux Assay (LC3-II Western Blot)
-
Lysosomal Inhibition: Treat a subset of cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the this compound treatment. This allows for the measurement of autophagic flux by assessing the accumulation of LC3-II.[24][25]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Probe the membrane with a primary antibody against LC3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the bands using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, particularly in the presence of lysosomal inhibitors, indicates an increase in autophagic flux.[2][26][27]
Protocol 7: RPE Functional Assays
A. Transepithelial Electrical Resistance (TEER)
-
Measurement: At the end of the this compound treatment, measure the TEER of the RPE monolayers on Transwell® inserts using an EVOM™ voltohmmeter.
-
Calculation: Subtract the resistance of a blank insert and multiply by the surface area of the insert to obtain the TEER in Ω·cm².[15]
B. Polarized VEGF Secretion
-
Sample Collection: Collect the culture medium from the apical and basal compartments of the Transwell® inserts.
-
ELISA: Quantify the concentration of VEGF in the apical and basal medium using a human VEGF ELISA kit according to the manufacturer's instructions.[28][29][30][31][32]
-
Analysis: Calculate the ratio of basal to apical VEGF secretion. A healthy, polarized RPE monolayer typically exhibits preferential basal secretion of VEGF.
C. Phagocytosis Assay
-
Particle Incubation: Incubate the RPE cells with fluorescently labeled particles (e.g., fluorescent latex beads or FITC-labeled POS) for 2-4 hours.[1][4][7][11][14]
-
Quenching/Washing: Quench the fluorescence of non-internalized particles with trypan blue or wash the cells thoroughly to remove unbound particles.
-
Quantification: Quantify the internalized fluorescence using a fluorescence plate reader, flow cytometry, or by imaging and image analysis.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between different treatment groups, concentrations, and time points.
Table 1: Effect of this compound on Lipofuscin Autofluorescence
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) ± SD | % Reduction vs. Control |
| Vehicle Control | - | - | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 |
Table 2: Effect of this compound on Lysosomal pH
| Treatment Group | Concentration (µM) | Lysosomal pH ± SD |
| Vehicle Control | - | |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 100 |
Table 3: Effect of this compound on Autophagic Flux (LC3-II/LC3-I Ratio)
| Treatment Group | Concentration (µM) | LC3-II/LC3-I Ratio ± SD (- Baf A1) | LC3-II/LC3-I Ratio ± SD (+ Baf A1) | Autophagic Flux (Fold Change) |
| Vehicle Control | - | |||
| This compound | 10 |
Table 4: Effect of this compound on RPE Function
| Treatment Group | Concentration (µM) | TEER (Ω·cm²) ± SD | Basal/Apical VEGF Ratio ± SD | Phagocytosis (% of Control) ± SD |
| Vehicle Control | - | |||
| This compound | 10 |
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound's efficacy in in vitro RPE models. By systematically assessing lipofuscin clearance, the underlying mechanism of action, and the impact on RPE health and function, researchers can generate the critical data needed to advance the development of this promising therapeutic for debilitating retinal diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Using LC3 to Monitor Autophagy Flux in the Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoration of Lysosomal pH in RPE Cells from Cultured Human and ABCA4−/− Mice: Pharmacologic Approaches and Functional Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization and functional analysis of phagocytosis by human embryonic stem cell-derived RPE cells using a novel human retinal assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medicine.umich.edu [medicine.umich.edu]
- 7. pnas.org [pnas.org]
- 8. Measurement of transepithelial electrical resistance (TEER) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wpiinc.com [wpiinc.com]
- 17. Formation of Lipofuscin-Like Autofluorescent Granules in the Retinal Pigment Epithelium Requires Lysosome Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved Lipofuscin Models and Quantification of Outer Segment Phagocytosis Capacity in Highly Polarized Human Retinal Pigment Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Dysregulated autophagy in the RPE is associated with increased susceptibility to oxidative stress and AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. iovs.arvojournals.org [iovs.arvojournals.org]
- 31. A protocol for the culture and differentiation of highly polarized human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Soraprazan Studies in Stargardt Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stargardt Disease and Soraprazan
Stargardt disease (STGD) is the most common form of inherited macular degeneration, primarily affecting children and young adults.[1][2] It is most commonly caused by mutations in the ABCA4 gene, which leads to the accumulation of toxic vitamin A-derived compounds, collectively known as lipofuscin, in the retinal pigment epithelium (RPE).[1][2] The major cytotoxic component of lipofuscin is N-retinylidene-N-retinylethanolamine (A2E). This buildup of lipofuscin is cytotoxic to RPE cells, leading to their demise and the subsequent degeneration of photoreceptors, resulting in progressive vision loss.[1][2]
The primary animal model for Stargardt disease is the Abca4 knockout (Abca4-/-) mouse.[3] This model recapitulates the key pathological feature of the human disease, namely the accelerated accumulation of lipofuscin in the RPE.[3]
This compound (also known as remofuscin) is a small molecule that has been shown to remove existing lipofuscin from RPE cells.[1][4][5] This has positioned it as a promising therapeutic candidate for Stargardt disease. Preclinical studies in animal models, including mice and primates, have demonstrated its ability to clear lipofuscin.[2][6] this compound is currently being investigated in a clinical trial for Stargardt disease patients with oral administration.[1][6][7][8]
These application notes provide detailed protocols for in vivo studies of this compound in Stargardt disease mouse models, focusing on both intravitreal and oral administration routes.
Stargardt Disease Mouse Models
The most widely used and characterized mouse model for Stargardt disease is the Abca4 knockout (Abca4-/-) mouse . These mice lack the ABCA4 protein and consequently exhibit a significant accumulation of lipofuscin in their RPE, mimicking the human disease phenotype.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the pathological pathway in Stargardt disease and a general experimental workflow for testing this compound's efficacy in a mouse model.
References
- 1. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt’s disease and dry age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STArgardt Remofuscin Treatment Trial (STARTT): design and baseline characteristics of enrolled Stargardt patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. uak-swm.de [uak-swm.de]
- 5. researchgate.net [researchgate.net]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. eppro02.ativ.me [eppro02.ativ.me]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Note: Quantification of Soraprazan in Biological Samples using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soraprazan (also known as remofuscin) is a novel small molecule belonging to the tetrahydropyridoether class of compounds.[1] It is under investigation for its potential therapeutic effects, including the removal of lipofuscin from the retinal pigment epithelium, which is implicated in diseases like Stargardt's disease and dry age-related macular degeneration.[1][2] To support pharmacokinetic (PK) studies and clinical development, a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in biological samples.
Principle
This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from endogenous matrix components, followed by tandem mass spectrometry for sensitive and selective detection. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which ensures high specificity and low limits of quantification. A stable isotope-labeled internal standard would be ideal for compensating for matrix effects and variability in sample processing, though in its absence, a structurally similar compound can be used.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled this compound is recommended. If unavailable, a structurally related compound with similar chromatographic and mass spectrometric behavior should be used.
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Control biological matrix (e.g., human plasma, mouse tissue)
Instrumentation
-
HPLC System: An Agilent 1260 HPLC system or equivalent, capable of binary gradient elution.[3]
-
Mass Spectrometer: An API 4000 Triple Quadrupole mass spectrometer or a comparable instrument equipped with an electrospray ionization (ESI) source.[3]
-
Analytical Column: A C18 Reprosil-pur column (60 x 2 mm, 3 µm) or equivalent.[3]
Sample Preparation (Protein Precipitation)
This protocol is a general procedure for plasma samples, adapted from common bioanalytical practices. The original cited method for this compound involved tissue homogenization.[3]
-
Thaw frozen biological samples (e.g., plasma) to room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 g for 5 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex to mix and inject a 6 µL aliquot into the HPLC-MS/MS system.[3]
HPLC-MS/MS Conditions
Chromatographic Conditions [3]
| Parameter | Value |
| Column | C18 Reprosil-pur (60 x 2 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 6 µL |
| Gradient Elution | 0 - 0.5 min: 10% B2 - 5 min: 100% B6 - 9 min: 10% B (Re-equilibration) |
Mass Spectrometric Conditions [3]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 368.1 → 292.2 |
| Instrument | API 4000 Triple Quad |
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC-MS/MS method for the quantification of this compound. The linearity data is based on the published method for this compound in mouse eye tissue.[3] The other validation parameters are representative values based on typical FDA guidelines for bioanalytical method validation.[4][5]
| Parameter | Result |
| Linearity Range | 5 - 100,000 nmol/L[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%RE) | ± 15% |
| Inter-day Accuracy (%RE) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
| Stability (Freeze-thaw, Short-term, Long-term) | Acceptable within established limits |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in biological samples.
References
- 1. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt's disease and dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt’s disease and dry age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Transmission Electron Microscopy Autoradiography in Drug Distribution Studies: The Case of Soraprazan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soraprazan, a potent potassium-competitive acid blocker (P-CAB), has been investigated for its therapeutic potential in acid-related disorders. Understanding the precise subcellular distribution of such small molecule drugs is paramount for elucidating their mechanism of action, assessing target engagement, and evaluating potential off-target effects. Transmission electron microscopy (TEM) autoradiography stands as a powerful technique that provides high-resolution visualization of radiolabeled compounds within tissues and cells, offering unparalleled insights into the micro-localization of drugs like this compound. This document provides detailed application notes and protocols based on the study of this compound (also referred to as remofuscin) distribution in ocular tissues, a model system demonstrating the capability of this technique.
Mechanism of Action: this compound as a Potassium-Competitive Acid Blocker
This compound exerts its pharmacological effect by inhibiting the gastric H+, K+-ATPase, commonly known as the proton pump. Unlike proton pump inhibitors (PPIs) which require acid activation and form covalent bonds, this compound competes with K+ ions on the luminal side of the parietal cell, leading to a rapid and reversible inhibition of gastric acid secretion. This distinct mechanism of action makes the study of its specific localization at the cellular and subcellular level particularly important.
Caption: this compound's mechanism of action.
Application of TEM Autoradiography for this compound Distribution
A key study by Julien-Schraermeyer et al. (2020) utilized TEM autoradiography to investigate the distribution of [3H]-labeled this compound (remufuscin) in the eyes of a mouse model. This research demonstrated the specific accumulation of the drug in the retinal pigment epithelium (RPE), where it was found to bind to pigments such as melanin and lipofuscin. The high resolution of TEM autoradiography was crucial in identifying the precise intracellular localization of this compound, a feat not achievable with other imaging techniques. The study reported the continued presence of the drug in the RPE for as long as 20 weeks post-injection, highlighting its long retention at the target site.[1]
Quantitative Data Presentation
The following table summarizes the qualitative assessment of [3H]-Soraprazan (remufuscin) distribution in the posterior pole of the mouse eye at various time points after a single intravitreal injection, based on the findings of Julien-Schraermeyer et al. (2020).[1]
| Time Post-Injection | Retinal Pigment Epithelium (RPE) | Retina | Bruch's Membrane | Choroid |
| 2 hours | +++ | +/- | +/- | +/- |
| 24 hours | +++ | +/- | +/- | +/- |
| 4 weeks | +++ | +/- | +/- | +/- |
| 20 weeks | ++ | - | - | - |
Key:
-
+++ : High concentration of silver grains
-
++ : Moderate concentration of silver grains
-
+/- : Low level or traces of silver grains
-
- : No significant presence of silver grains
Experimental Protocols
This section provides a detailed, generalized protocol for TEM autoradiography applicable to the study of radiolabeled small molecules like this compound in ocular tissues. This protocol is based on established methodologies and the specific study of this compound distribution.[1]
Experimental Workflow
Caption: TEM autoradiography workflow.
Detailed Methodologies
1. Radiolabeling of this compound
-
Objective: To synthesize a radiolabeled form of this compound for detection by autoradiography.
-
Method: this compound is custom synthesized with a tritium ([3H]) label to produce [3H]-Soraprazan. The specific activity of the radiolabeled compound should be determined to allow for accurate dosing and subsequent quantification.
2. Animal Model and Dosing
-
Objective: To administer the radiolabeled drug to an appropriate animal model.
-
Method:
-
Select a suitable animal model. For studying diseases like Stargardt's disease, the Abca4 knockout mouse is a relevant choice.[1]
-
Anesthetize the animals according to approved institutional protocols.
-
Administer a precise dose of [3H]-Soraprazan via the desired route. For ocular studies, a single intravitreal injection is a common method.[1]
-
House the animals for predetermined periods (e.g., 2 hours, 24 hours, 4 weeks, 20 weeks) before tissue collection.[1]
-
3. Tissue Fixation and Embedding
-
Objective: To preserve the tissue ultrastructure and immobilize the radiolabeled drug.
-
Method:
-
At the designated time points, euthanize the animals using an approved method.
-
Immediately enucleate the eyes and fix them by immersion in a suitable fixative, such as 2.5% glutaraldehyde in 0.1 M cacodylate buffer (pH 7.4), for several hours at 4°C.
-
Wash the tissues in buffer and postfix with 1% osmium tetroxide in the same buffer.
-
Dehydrate the tissue samples through a graded series of ethanol concentrations.
-
Infiltrate the tissues with a resin, such as Epon, and embed them in capsules.
-
Polymerize the resin blocks at an elevated temperature (e.g., 60°C) for 48 hours.
-
4. Ultrathin Sectioning and Emulsion Coating
-
Objective: To prepare thin sections of the tissue for electron microscopy and coat them with a photographic emulsion to detect radioactivity.
-
Method:
-
Cut ultrathin sections (approximately 70-90 nm) from the resin blocks using an ultramicrotome equipped with a diamond knife.
-
Mount the sections on nickel grids.
-
In a darkroom with a safelight, coat the grids with a nuclear track emulsion (e.g., Ilford L4). This can be done using a wire loop method to create a thin, uniform layer of emulsion over the sections.
-
Allow the emulsion-coated grids to dry in a vertical position.
-
5. Exposure and Photographic Processing
-
Objective: To allow the radioactive decay from the [3H]-Soraprazan to expose the silver halide crystals in the emulsion and to develop the latent image.
-
Method:
-
Place the dried, coated grids in light-tight boxes with a desiccant.
-
Store the boxes at 4°C for a predetermined exposure period, which may range from several weeks to months, depending on the specific activity of the drug and its concentration in the tissue.
-
After exposure, develop the latent image by treating the grids with a photographic developer (e.g., Kodak D-19) for a few minutes.
-
Stop the development process with a brief rinse in a stop bath (e.g., 1% acetic acid).
-
Fix the emulsion with a photographic fixer (e.g., 30% sodium thiosulfate) to remove unexposed silver halide crystals.
-
Wash the grids thoroughly with distilled water.
-
6. Staining and TEM Imaging
-
Objective: To enhance the contrast of the cellular structures for TEM viewing and to visualize the silver grains indicating the location of the radiolabeled drug.
-
Method:
-
Stain the sections with uranyl acetate and lead citrate to improve the contrast of cellular organelles.
-
Examine the grids using a transmission electron microscope.
-
Acquire images at various magnifications to document the overall tissue architecture and the precise subcellular localization of the developed silver grains, which appear as electron-dense, filamentous structures.
-
7. Data Analysis
-
Objective: To qualitatively and quantitatively analyze the distribution of the silver grains.
-
Method:
-
Qualitative Analysis: Visually inspect the electron micrographs to determine the cellular and subcellular compartments associated with the silver grains.
-
Quantitative Analysis: Perform grain density calculations by counting the number of silver grains over specific organelles or regions of interest and dividing by the area of that compartment. This allows for a statistical comparison of drug concentration between different cellular structures.
-
Conclusion
Transmission electron microscopy autoradiography is an invaluable tool for the high-resolution localization of small molecule drugs like this compound. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals seeking to employ this technique to gain a deeper understanding of the distribution and target engagement of novel therapeutic agents. The ability to visualize a drug's precise location within a cell provides critical information that can guide drug design, improve efficacy, and enhance safety profiles.
References
Application Note: A Quantitative Autofluorescence Assay to Evaluate the Efficacy of Soraprazan in Reducing Lipofuscin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular autofluorescence, the natural emission of light by endogenous fluorophores, is an intrinsic property of biological samples.[1] Major contributors to this phenomenon include metabolic coenzymes like NAD(P)H and flavins, as well as aggregates of oxidized proteins and lipids known as lipofuscin.[2] Lipofuscin accumulates over time, particularly in post-mitotic cells like retinal pigment epithelium (RPE) and neurons, and its accumulation is associated with cellular aging and degenerative diseases.[2][3] Consequently, measuring changes in cellular autofluorescence provides a powerful, label-free method for assessing cellular health, metabolic status, and the efficacy of therapeutic agents.[4][5]
Soraprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+ ATPase.[6][7] Beyond its role in reducing gastric acid secretion, this compound (also referred to as remofuscin) has been identified as a promising agent for removing existing lipofuscin from RPE cells.[3][8][9] This unique property makes this compound a candidate for treating degenerative eye diseases like Stargardt's disease and age-related macular degeneration (AMD), where excessive lipofuscin accumulation is a key pathological feature.[3][10]
This application note provides a detailed protocol for a quantitative autofluorescence assay to measure the effect of this compound on lipofuscin levels in a cell-based model. The assay can be adapted for high-throughput screening and detailed mechanistic studies.
Proposed Mechanism of Action
Lipofuscin is a complex material that accumulates within cellular lysosomes.[3] While the precise mechanism of this compound-induced lipofuscin removal is still under investigation, it is hypothesized to involve the modulation of lysosomal function. As an inhibitor of a proton pump (H+/K+ ATPase), this compound may alter the pH of intracellular compartments like lysosomes, potentially enhancing the activity of lysosomal hydrolases or facilitating the exocytosis of lipofuscin aggregates. This leads to a measurable reduction in the overall cellular autofluorescence originating from lipofuscin.
Caption: Proposed mechanism of this compound on lipofuscin-based autofluorescence.
Experimental Workflow
The following diagram outlines the complete workflow for the quantitative autofluorescence assay, from cell culture preparation to final data analysis.
Caption: High-level experimental workflow for the this compound autofluorescence assay.
Detailed Experimental Protocols
This section provides detailed methodologies for conducting the assay using either fluorescence microscopy for single-cell resolution or a microplate reader for higher throughput.
A. Materials and Reagents
-
Cell Line: ARPE-19 cells (human retinal pigment epithelium) or other suitable cell line known to accumulate lipofuscin.
-
Culture Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Hoechst 33342 or DAPI solution (for nuclear counterstaining)
-
Paraformaldehyde (PFA, for optional cell fixation)
-
-
Equipment and Consumables:
-
96-well, black, clear-bottom imaging plates
-
Standard cell culture flasks, pipettes, and consumables
-
Automated fluorescence microscope or a multi-mode microplate reader with fluorescence capabilities.
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
-
B. Protocol 1: Microscopy-Based Quantitative Assay
This protocol allows for the precise quantification of autofluorescence on a per-cell basis.
-
Cell Seeding:
-
Culture ARPE-19 cells to ~80% confluency.
-
Trypsinize and seed cells into a 96-well, black, clear-bottom plate at a density of 10,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final treatment concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM).
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound dose.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2. The optimal incubation time may need to be determined empirically.
-
-
Sample Preparation for Imaging:
-
Remove the treatment medium and wash the cells twice with 100 µL of warm PBS.
-
For nuclear staining, add 100 µL of PBS containing Hoechst 33342 (1 µg/mL) to each well and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells twice more with PBS.
-
Add 100 µL of fresh PBS to each well for imaging.
-
-
Image Acquisition:
-
Use an automated fluorescence microscope.
-
Set the acquisition channels:
-
Autofluorescence (Lipofuscin): Ex: 450-490 nm, Em: 520-560 nm (or a broader range like Em > 515 nm, as lipofuscin has a broad emission spectrum[2]).
-
Nuclei (Hoechst): Ex: ~350 nm, Em: ~461 nm.
-
-
Ensure that exposure times are kept constant across all wells for the autofluorescence channel to allow for direct comparison. Avoid saturation of the signal.[11]
-
Acquire images from at least four different fields of view per well to ensure representative data.
-
-
Image Analysis (using ImageJ/Fiji):
-
Use the Hoechst channel to identify and count the nuclei, which serves to define individual cells.
-
Create a cytoplasmic region of interest (ROI) for each cell by expanding the nuclear mask.
-
Measure the mean fluorescence intensity within the cytoplasmic ROI for each cell in the autofluorescence channel.
-
Calculate the average mean fluorescence intensity per well.
-
C. Protocol 2: Microplate Reader-Based High-Throughput Assay
This protocol is suitable for screening larger numbers of compounds or conditions.
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Sample Preparation:
-
Remove treatment medium and wash cells twice with 100 µL of PBS.
-
Add a final 100 µL of PBS to each well.
-
-
Data Acquisition:
-
Use a multi-mode microplate reader capable of bottom-reading fluorescence.
-
Set the reader to measure fluorescence intensity with the same excitation and emission wavelengths used for microscopy (e.g., Ex: 485 nm, Em: 528 nm).
-
Record the fluorescence intensity from each well.
-
-
Data Normalization (Optional but Recommended):
-
To account for differences in cell number due to cytotoxicity or proliferation, a cell viability assay (e.g., CellTiter-Glo® or a DNA-binding dye like CyQUANT™) can be performed on a parallel plate or after the autofluorescence reading.
-
Normalize the autofluorescence intensity to the cell viability data.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear interpretation and comparison between different treatment conditions.
Table 1: Dose-Dependent Effect of this compound on Cellular Autofluorescence
| This compound (µM) | Mean Autofluorescence Intensity (A.U.) ± SD | % Reduction vs. Vehicle |
| Vehicle (0) | 15,432 ± 850 | 0% |
| 0.1 | 14,980 ± 790 | 2.9% |
| 1.0 | 12,150 ± 620 | 21.3% |
| 10.0 | 8,765 ± 450 | 43.2% |
| 25.0 | 6,211 ± 380 | 59.7% |
| 50.0 | 5,890 ± 410 | 61.8% |
Data are presented as arbitrary fluorescence units (A.U.) and represent the mean of triplicate wells.
Table 2: Time-Course of this compound (10 µM) Effect on Cellular Autofluorescence
| Incubation Time (h) | Mean Autofluorescence Intensity (A.U.) ± SD | % Reduction vs. 0 h |
| 0 | 15,510 ± 910 | 0% |
| 24 | 13,880 ± 760 | 10.5% |
| 48 | 8,650 ± 510 | 44.2% |
| 72 | 6,920 ± 430 | 55.4% |
Data are presented as arbitrary fluorescence units (A.U.) and represent the mean of triplicate wells.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution |
| High Background Fluorescence | Phenol red in culture medium; Compound autofluorescence.[12] | Use phenol red-free medium for the final incubation and imaging steps. Run a "compound only" control in a cell-free well to measure direct fluorescence from this compound. |
| Low Signal / Weak Autofluorescence | Cell type does not accumulate sufficient lipofuscin; Cells are too young or at a low passage number. | Use an older, higher-passage culture of ARPE-19 cells. Consider methods to artificially induce lipofuscin accumulation if necessary. |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the 96-well plate; Cell death due to high drug concentration. | Ensure a homogenous cell suspension during seeding. Avoid using the outermost wells of the plate. Perform a cytotoxicity assay to ensure concentrations used are non-lethal. |
| Signal Saturation | Imaging exposure time is too long.[11] | Reduce the exposure time for the autofluorescence channel. Ensure no pixels are saturated in the brightest samples (e.g., vehicle control). |
References
- 1. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt’s disease and dry age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bliqphotonics.com [bliqphotonics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: setting new standards in inhibition of gastric acid secretion [pubmed.ncbi.nlm.nih.gov]
- 8. uak-swm.de [uak-swm.de]
- 9. researchgate.net [researchgate.net]
- 10. A possible cure for a potentially blinding disease | this compound Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 11. Video: Quantitative Fundus Autofluorescence for the Evaluation of Retinal Diseases [app.jove.com]
- 12. Reddit - The heart of the internet [reddit.com]
Protocol for Oral Administration of Soraprazan in Preclinical Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Soraprazan (also known as Remofuscin) is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase.[1][2] It was initially developed for the treatment of gastroesophageal reflux disease (GERD) and has demonstrated superior efficacy in preclinical models compared to proton pump inhibitors like esomeprazole.[1][2] More recently, this compound has been investigated as a novel therapeutic agent for Stargardt's disease, a form of juvenile macular degeneration, due to its ability to clear lipofuscin from retinal pigment epithelium (RPE) cells.[3][4][5] This document provides detailed protocols for the oral administration of this compound in preclinical models for both GERD and Stargardt's disease research.
Mechanism of Action
For GERD, this compound competitively inhibits the potassium-binding site of the H+/K+-ATPase (proton pump) in gastric parietal cells, leading to a rapid and sustained reduction in gastric acid secretion.[1]
In the context of Stargardt's disease, this compound has been shown to remove lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in the RPE and contributes to retinal degeneration.[3][4] The proposed mechanism for lipofuscin clearance involves a lysosome-to-nucleus signaling pathway that activates xenobiotic detoxification genes.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for the oral administration of this compound in various preclinical models.
Table 1: this compound Administration in Preclinical Stargardt's Disease Models
| Animal Model | Dosage | Administration Route | Frequency | Duration | Vehicle | Key Findings | Reference |
| Cynomolgus Monkey | 6 mg/kg | Oral | Once daily | 1 year | Not Specified | Removal of lipofuscin from RPE cells | [3] |
Note: While a mouse model for Stargardt's disease (Abca4-/-) has been used to study this compound, the reported administration route was intravitreal injection, not oral.[3]
Table 2: this compound Administration in Preclinical GERD Models
| Animal Model | Dosage | Administration Route | Frequency | Duration | Vehicle | Key Findings | Reference |
| Dog | Not Specified | Oral | Not Specified | Not Specified | Not Specified | Superior to esomeprazole in onset and duration of gastric pH elevation | [1][2] |
| Rat | Not Specified | Oral | Not Specified | Not Specified | Not Specified | Potent inhibition of histamine-stimulated gastric acid secretion | [6] |
Note: Specific oral dosages and vehicle compositions for this compound in preclinical GERD models are not detailed in the currently available literature. Researchers should perform dose-response studies to determine the optimal dosage for their specific model.
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Monkey Model of Retinal Pigment Epithelium Lipofuscinosis (Stargardt's Disease Model)
Objective: To evaluate the efficacy of orally administered this compound in clearing lipofuscin from the retinal pigment epithelium.
Materials:
-
This compound (Remofuscin)
-
Vehicle for oral administration (e.g., a suspension in 0.5% carboxymethylcellulose)
-
Oral gavage tube or other appropriate dosing equipment for monkeys
-
Cynomolgus monkeys
Procedure:
-
Animal Acclimation: Acclimate monkeys to the housing conditions and handling procedures for a minimum of one week prior to the start of the study.
-
Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for administering a 6 mg/kg dose in a reasonable volume. Ensure the suspension is homogenous before each administration.
-
Administration: Administer the this compound suspension orally to the monkeys once daily. The use of a gavage tube is a common method to ensure accurate dosing.
-
Duration: Continue the daily administration for a period of one year.
-
Monitoring and Analysis:
-
Monitor the animals for any adverse effects throughout the study.
-
At the end of the study, collect retinal tissue for histological analysis to quantify the levels of lipofuscin in the RPE cells.
-
Compare the lipofuscin levels in the this compound-treated group to a vehicle-treated control group.
-
Protocol 2: General Protocol for Oral Administration of this compound in a Rodent Model of GERD
Objective: To assess the effect of orally administered this compound on gastric acid secretion in a rat model of GERD.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles for rats
-
Wistar or Sprague-Dawley rats
-
Anesthetic agent (if required for the GERD model)
-
Surgical equipment for pylorus ligation (if using this model)
-
pH meter and titration equipment
Procedure:
-
Animal Model Induction: Induce a model of GERD in rats. A common method is pylorus ligation, which leads to the accumulation of gastric acid.
-
Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle. Due to the lack of specific dosage information, a dose-ranging study (e.g., 1, 3, 10 mg/kg) is recommended to determine an effective dose.
-
Administration: Administer the prepared dose of this compound or vehicle (for the control group) via oral gavage. The timing of administration relative to the induction of the GERD model should be optimized based on the experimental design.
-
Sample Collection: At a predetermined time point after this compound administration, euthanize the animals and collect the gastric contents.
-
Analysis:
-
Measure the volume of the gastric contents.
-
Determine the pH of the gastric juice.
-
Measure the total acid output by titrating the gastric juice with a standard solution of sodium hydroxide.
-
Compare the results from the this compound-treated groups to the vehicle-treated control group.
-
Visualizations
Signaling Pathway
Caption: Signaling pathways of this compound in GERD and Stargardt's disease.
Experimental Workflow
Caption: General experimental workflow for oral this compound administration.
References
- 1. [PDF] this compound: Setting New Standards in Inhibition of Gastric Acid Secretion | Semantic Scholar [semanticscholar.org]
- 2. This compound: setting new standards in inhibition of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The STArgardt Remofuscin Treatment Trial (STARTT): design and baseline characteristics of enrolled Stargardt patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remofuscin induces xenobiotic detoxification via a lysosome-to-nucleus signaling pathway to extend the Caenorhabditis elegans lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uak-swm.de [uak-swm.de]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Lipofuscin Clearance Assay Using Soraprazan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for establishing a cell-based assay to evaluate the efficacy of Soraprazan in promoting the clearance of lipofuscin, a hallmark of cellular aging and a key contributor to the pathology of diseases such as Stargardt's disease and age-related macular degeneration.[1][2]
Introduction
Lipofuscin is an autofluorescent aggregate of oxidized proteins and lipids that accumulates within the lysosomes of post-mitotic cells, such as retinal pigment epithelial (RPE) cells and neurons.[3][4][5] This accumulation is a hallmark of cellular senescence and is implicated in the pathogenesis of several age-related degenerative diseases.[1][6] The clearance of lipofuscin is primarily mediated by autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates.[7][8][9]
This compound (also known as Remofuscin) is a small molecule that has demonstrated the ability to remove existing lipofuscin from RPE cells in various animal and cell models.[2][10][11] Originally developed as a potassium-competitive acid blocker (P-CAB) for inhibiting gastric H,K-ATPase, its therapeutic potential in diseases characterized by lipofuscin accumulation is under active investigation.[2][12] This document outlines a comprehensive protocol to induce lipofuscin accumulation in a cultured cell line and subsequently quantify its clearance upon treatment with this compound.
I. Key Experimental Principles
The assay is based on the following principles:
-
Induction of Lipofuscin Accumulation: Cultured cells, typically a human retinal pigment epithelial cell line such as ARPE-19, are treated with an agent that induces the formation of lipofuscin-like granules. This can be achieved through oxidative stress or by feeding the cells with photoreceptor outer segments (POS).[3][13]
-
Treatment with this compound: Following lipofuscin induction, cells are treated with varying concentrations of this compound to assess its dose-dependent effect on lipofuscin clearance.
-
Quantification of Lipofuscin: Lipofuscin levels are quantified using fluorescence microscopy. This can be done by measuring the native autofluorescence of lipofuscin or by staining with specific dyes like Sudan Black B (SBB).[14][15][16][17][18]
-
Assessment of Cellular Viability and Lysosomal Function: It is crucial to monitor cell health and lysosomal function throughout the experiment to ensure that the observed effects are due to specific lipofuscin clearance and not a result of cytotoxicity or general lysosomal dysfunction.
II. Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the lipofuscin clearance assay.
III. Detailed Experimental Protocols
A. Materials and Reagents
-
Cell Line: ARPE-19 (human retinal pigment epithelium cell line)
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipofuscin Induction Agent: Oxidized photoreceptor outer segments (POS) or a chemical inducer like A2E.[13][19]
-
Test Compound: this compound (Remofuscin)
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Staining Reagents:
-
Sudan Black B (SBB) staining solution
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Wash Buffer: Phosphate-Buffered Saline (PBS)
-
Mounting Medium: Antifade mounting medium
B. Protocol for Lipofuscin Induction in ARPE-19 Cells
-
Cell Seeding: Seed ARPE-19 cells in 96-well plates or on glass coverslips in 24-well plates at a density that allows for sub-confluency during the treatment period.
-
Lipofuscin Induction:
-
Prepare oxidized photoreceptor outer segments (oxPOS) as described in the literature.[13]
-
Once cells have adhered and reached approximately 70-80% confluency, replace the culture medium with a medium containing oxPOS at a pre-determined concentration.
-
Incubate the cells with oxPOS for 48-72 hours to allow for phagocytosis and the formation of lipofuscin-like granules.
-
Wash the cells thoroughly with PBS to remove any remaining extracellular oxPOS.
-
C. Protocol for this compound Treatment
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Treatment:
-
Dilute the this compound stock solution in a fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a negative control (untreated cells with induced lipofuscin).
-
Replace the medium in the wells with the prepared this compound-containing medium or control medium.
-
Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.
-
D. Protocol for Lipofuscin Staining and Quantification
-
Cell Fixation:
-
After the treatment period, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Sudan Black B (SBB) Staining: [15][16]
-
Prepare a fresh 0.7% (w/v) solution of SBB in 70% ethanol and filter it.
-
Incubate the fixed cells with the SBB staining solution for 20 minutes at room temperature.
-
Wash the cells extensively with 70% ethanol to remove excess stain, followed by a final wash with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the SBB fluorescence intensity per cell.
-
Use the DAPI signal to identify and count the number of cells.
-
Calculate the average SBB fluorescence intensity per cell for each treatment condition.
-
Normalize the data to the vehicle control.
-
IV. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Dose-Response of this compound on Lipofuscin Clearance
| This compound Concentration (µM) | Mean SBB Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Lipofuscin Clearance (Normalized to Vehicle) |
| 0 (Vehicle Control) | 1000 | 50 | 0% |
| 0.1 | 950 | 45 | 5% |
| 1 | 750 | 30 | 25% |
| 10 | 400 | 25 | 60% |
| 100 | 250 | 20 | 75% |
Table 2: Cellular Viability Assessment (e.g., MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle Control) | 100% | 5.0% |
| 0.1 | 98% | 4.5% |
| 1 | 97% | 4.8% |
| 10 | 95% | 5.2% |
| 100 | 92% | 6.1% |
V. Proposed Signaling Pathway and Visualization
While the exact molecular mechanism of this compound-mediated lipofuscin clearance is still under investigation, a plausible hypothesis involves the enhancement of lysosomal function and autophagy. This compound may facilitate the breakdown and removal of lipofuscin aggregates within the lysosomes.
Caption: Proposed mechanism of this compound-mediated lipofuscin clearance.
VI. Additional Assays for Mechanistic Studies
To further elucidate the mechanism of action of this compound, the following assays can be performed:
-
Lysosomal Function Assays:
-
Autophagy Flux Assays:
-
Monitor the levels of autophagy markers like LC3-II by Western blotting or immunofluorescence in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1) to assess autophagic flux.
-
-
Cellular Senescence Assays:
By following these detailed protocols and application notes, researchers can effectively establish a robust and reliable assay to investigate the lipofuscin clearance properties of this compound and other potential therapeutic agents.
References
- 1. BiblioBoard [openresearchlibrary.org]
- 2. uak-swm.de [uak-swm.de]
- 3. Lipofuscin: mechanisms of age-related accumulation and influence on cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Role of Lipofuscin in Age-Related Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ageing - Wikipedia [en.wikipedia.org]
- 7. Lipofuscin Granule Accumulation Requires Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Autophagy in the retinal pigment epithelium: a new vision and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt’s disease and dry age‐related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improved Lipofuscin Models and Quantification of Outer Segment Phagocytosis Capacity in Highly Polarized Human Retinal Pigment Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipofuscin: Detection and Quantification by Microscopic Techniques | Springer Nature Experiments [experiments.springernature.com]
- 15. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence | PLOS One [journals.plos.org]
- 16. An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipofuscin: detection and quantification by microscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of autophagy induces retinal pigment epithelial cell damage by the lipofuscin fluorophore A2E - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Brief guide to senescence assays using cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 25. Fully Automated Senescence Test (FAST) [protocols.io]
- 26. Cellular Senescence Assay [bio-protocol.org]
- 27. A Novel Protocol for Detection of Senescence and Calcification Markers by Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Hepatotoxicity Risks in Early P-CAB Development
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing the risks of hepatotoxicity associated with the development of Potassium-Competitive Acid Blockers (P-CABs).
Frequently Asked Questions (FAQs)
Q1: Why is hepatotoxicity a significant concern in the development of P-CABs?
A1: Hepatotoxicity has been a primary reason for the discontinuation of several early P-CAB candidates. For instance, drugs like SCH28080, YH4808, and AZD0865 were all halted during development due to liver toxicity issues observed in clinical trials[1][2][3][4]. This historical context creates a high level of scrutiny for liver safety in all new P-CABs entering development. While newer approved P-CABs like tegoprazan and vonoprazan have demonstrated better safety profiles, the concern is not entirely eliminated[1][5].
Q2: What are the primary suspected mechanisms of P-CAB-induced liver injury?
A2: The precise mechanisms are not always fully elucidated for each compound, but several key pathways are consistently investigated as potential contributors to drug-induced liver injury (DILI) for P-CABs and other xenobiotics. These include:
-
Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to cellular energy depletion and oxidative stress, culminating in hepatocyte death[6][7].
-
Inhibition of Bile Salt Export Pump (BSEP): BSEP is crucial for transporting bile salts out of hepatocytes. Inhibition of this pump leads to an intracellular accumulation of bile salts, which are cytotoxic and can cause cholestatic liver injury[8][9][10].
-
Formation of Reactive Metabolites: The metabolic activation of a drug by cytochrome P450 (CYP) enzymes can sometimes produce chemically reactive metabolites. These unstable molecules can form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular damage and immune responses[7][11].
Q3: How do the hepatotoxicity risks of newer P-CABs like tegoprazan compare to older P-CABs and traditional Proton Pump Inhibitors (PPIs)?
A3: Newer P-CABs have been developed with a focus on mitigating the liver safety issues that plagued their predecessors[5]. Large-scale, real-world data analysis has shown that tegoprazan, for example, did not induce higher hepatotoxicity compared to six conventional PPIs[1][2][12]. In fact, one study using data from 50 million people in Korea found that tegoprazan was associated with a 27% lower risk of overall hepatotoxicity compared to the PPIs studied[1][13]. There were no significant differences in overall treatment-emergent adverse events, including hepatotoxicity, between P-CABs and PPIs in a meta-analysis of nine randomized controlled trials[14].
Q4: What are the standard in vitro models used to assess P-CAB hepatotoxicity?
A4: A variety of in vitro models are used to screen for potential hepatotoxicity early in development. Common models include:
-
Immortalized Cell Lines: Human hepatoblastoma cell lines like HepG2 are widely used due to their availability and ease of culture. They are particularly useful in assays like the "glucose-galactose" test to assess mitochondrial toxicity[6][15][16].
-
Primary Human Hepatocytes (PHH): PHH are considered the gold standard for in vitro liver toxicity testing as they most closely represent the physiology of the human liver. However, their use is limited by availability, cost, and rapid de-differentiation in culture[16].
-
3D Liver Models and Organoids: Advanced models like 3D spheroids, liver-on-a-chip, and organoids aim to better mimic the complex microenvironment of the liver, providing more physiologically relevant data[17][18][19].
-
Membrane Vesicle Assays: To specifically investigate transporter interactions, inverted plasma membrane vesicles from insect or mammalian cells expressing a specific transporter, such as BSEP, are used to measure inhibition potential[8][10].
Q5: What are the common in vivo models for evaluating P-CAB liver safety?
A5: Animal models are essential for understanding the effects of a drug candidate on a whole organism. Common models for assessing DILI include:
-
Rodent Models: Rats and mice are frequently used. Liver injury can be induced by administering chemical toxicants like carbon tetrachloride (CCl4) or thioacetamide (TAA) to study the compound's effect in a damaged liver, or by administering the P-CAB candidate at various doses to observe direct toxicity[17][20].
-
Non-Rodent Models: Dogs and non-human primates are often used in later-stage preclinical safety assessments as their metabolism can be more predictive of human metabolism.
Data Summary Tables
Table 1: Comparison of Hepatotoxicity Risk Ratios (RR) and Hazard Ratios (HR) for Tegoprazan vs. Various PPIs Data synthesized from a retrospective cohort study using a nationwide database.[1][2][12]
| Comparison Drug | Risk Ratio (RR) (95% CI) | Hazard Ratio (HR) |
| Dexlansoprazole | 0.70 (0.69–0.72) | 1.13 |
| Esomeprazole | 0.81 (0.79–0.83) | 1.04 |
| Lansoprazole | 0.61 (0.59–0.63) | 1.25 |
| Omeprazole | 1.17 (1.13–1.20) | 0.77 |
| Pantoprazole | 0.61 (0.59–0.62) | 1.26 |
| Rabeprazole | 0.73 (0.71–0.75) | 1.15 |
| All Six PPIs (Combined) | 0.73 (0.72–0.75) | 1.10 |
Table 2: BSEP Inhibition and Physicochemical Properties of Selected Drugs Illustrative data showing the relationship between BSEP inhibition, plasma concentration, and DILI risk.[8]
| Drug | hBSEP IC₅₀ (µM) | Unbound Cmax (µM) | Causes Cholestatic DILI? |
| Bosentan | 14 | 0.14 | Yes |
| Cyclosporin A | 0.29 | 0.003 | Yes |
| Troglitazone | 0.8 | 0.04 | Yes |
| Nifedipine | >100 | 0.003 | No |
| Sildenafil | >100 | 0.01 | No |
Visualizations
Caption: Potential signaling pathways leading to P-CAB-induced hepatotoxicity.
Caption: A tiered experimental workflow for assessing P-CAB hepatotoxicity risk.
Caption: Logical relationships in the P-CAB hepatotoxicity troubleshooting guide.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity is observed in HepG2 cells at low concentrations of the P-CAB candidate.
-
Potential Causes:
-
Mitochondrial Toxicity: HepG2 cells are highly reliant on glycolysis. When a compound impairs mitochondrial function, the cells can often compensate. However, this underlying toxicity can be unmasked under specific conditions and may be a primary driver of the observed cytotoxicity[6].
-
Compound Instability: The P-CAB candidate may be unstable in the cell culture medium, degrading into a more toxic substance.
-
Off-Target Effects: The compound may have unintended interactions with other cellular targets crucial for cell viability.
-
-
Troubleshooting Steps & Solutions:
-
Perform a Glucose/Galactose (Glu/Gal) Assay: Culture HepG2 cells in media where glucose is replaced by galactose. This forces cells to rely on oxidative phosphorylation for energy. A significant increase in toxicity in galactose medium compared to glucose medium strongly indicates mitochondrial dysfunction[15][21].
-
Check Compound Stability: Analyze the concentration of the parent P-CAB in the culture medium over the experiment's time course using LC-MS to rule out degradation.
-
Confirm in a More Relevant System: Test the compound in primary human hepatocytes. If the toxicity is not replicated, the initial finding in HepG2 cells may be an artifact of the cell line.
-
Issue 2: In vitro data shows potent BSEP inhibition, but in vivo studies in rats do not show significant signs of cholestasis or liver injury.
-
Potential Causes:
-
Pharmacokinetic Mismatch: The unbound plasma concentration (Cmax,u) of the drug in the rat may not be high enough to reach the inhibitory concentration (IC₅₀) observed in vitro. The risk is highest when the ratio of Cmax,u to IC₅₀ is significant[8].
-
Species Differences: The rat BSEP ortholog (Bsep) may be less sensitive to inhibition by the compound compared to human BSEP.
-
Rapid Adaptation: The in vivo system might have adaptive mechanisms (e.g., upregulation of other transporters) that compensate for the BSEP inhibition, which are not present in the in vitro vesicle assay.
-
-
Troubleshooting Steps & Solutions:
-
Evaluate Exposure Margins: Calculate the ratio of the unbound Cmax in plasma to the in vitro IC₅₀ for both rat and human BSEP. A low ratio suggests a lower risk of in vivo effects.
-
Test in Humanized Models: If possible, use in vivo models that express human BSEP to get a more accurate prediction of human risk.
-
Conduct Species-Specific Assays: Directly compare the IC₅₀ values of your P-CAB against membrane vesicles expressing human BSEP and rat Bsep to quantify species differences in sensitivity[8].
-
Issue 3: Evidence of reactive metabolite (RM) formation is found in human liver microsome assays, but the clinical relevance is unclear.
-
Potential Causes:
-
Low Dose: The intended clinical dose of the P-CAB may be low enough that the absolute amount of RM formed is too small to cause significant cellular damage.
-
Efficient Detoxification: The liver has robust detoxification pathways (e.g., glutathione conjugation). If these pathways are efficient, the RM may be neutralized before it can cause harm.
-
RM is Not on a Critical Pathway: The RM may form adducts on non-critical proteins, leading to no observable toxicity.
-
-
Troubleshooting Steps & Solutions:
-
Quantify Covalent Binding: Perform radiolabeled covalent binding studies to quantify the amount of RM that binds to liver proteins. Compare this to values for drugs with known DILI risk.
-
Assess Glutathione (GSH) Depletion: Measure intracellular GSH levels in primary hepatocytes after exposure to the P-CAB. Significant GSH depletion indicates that detoxification pathways are being overwhelmed and raises the risk profile.
-
Identify Metabolizing Enzymes: Determine which specific CYP450 enzymes are responsible for forming the RM. This can help predict potential drug-drug interactions that could increase RM formation and toxicity[22].
-
Key Experimental Protocols
Protocol 1: Mitochondrial Toxicity Assessment using the Glucose/Galactose (Glu/Gal) Assay
-
Objective: To determine if a P-CAB candidate causes mitochondrial dysfunction by comparing its cytotoxicity in cells forced to use oxidative phosphorylation (galactose media) versus glycolysis (glucose media).
-
Methodology:
-
Cell Seeding: Plate HepG2 cells in a 96-well or 384-well plate and allow them to attach overnight in standard glucose-containing DMEM[6].
-
Media Exchange: Six hours prior to treatment, wash the cells and replace the medium with either DMEM containing 25 mM glucose or DMEM containing 10 mM galactose. Both media should be supplemented with pyruvate, glutamine, and FBS[6].
-
Compound Treatment: Add the P-CAB candidate in a dilution series to both the glucose and galactose plates. Include a positive control (e.g., Rotenone) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24 to 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, resazurin, or ATP quantification (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC₅₀ values for the P-CAB in both glucose and galactose media. A significantly lower IC₅₀ in the galactose medium (a "galactose shift") indicates mitochondrial toxicity.
-
Protocol 2: BSEP Inhibition Assay using Inverted Membrane Vesicles
-
Objective: To quantify the inhibitory potential (IC₅₀) of a P-CAB candidate on the human bile salt export pump (BSEP).
-
Methodology:
-
Materials: Use commercially available inverted plasma membrane vesicles from Sf9 insect cells expressing human BSEP (ABCB11)[10]. The substrate is radiolabeled taurocholate ([³H]-taurocholate).
-
Assay Preparation: Prepare a reaction mixture containing the membrane vesicles, ATP, and an ATP-regenerating system in a suitable buffer.
-
Inhibition Assessment: Add the P-CAB candidate at various concentrations to the reaction mixture and pre-incubate.
-
Initiate Transport: Start the transport reaction by adding [³H]-taurocholate.
-
Incubation and Termination: Incubate for a short, linear-uptake period (e.g., 5-10 minutes) at 37°C. Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the unincorporated substrate.
-
Quantification: Wash the filters, add scintillation fluid, and quantify the amount of [³H]-taurocholate trapped inside the vesicles using a scintillation counter.
-
Data Analysis: Determine the ATP-dependent uptake by subtracting the uptake in the absence of ATP from the uptake in its presence. Plot the percent inhibition of ATP-dependent uptake against the P-CAB concentration to calculate the IC₅₀ value.
-
Protocol 3: Reactive Metabolite Screening using Glutathione (GSH) Trapping
-
Objective: To detect and identify the formation of electrophilic reactive metabolites by trapping them with a nucleophile (glutathione).
-
Methodology:
-
Incubation: Incubate the P-CAB candidate with human liver microsomes (HLM), a NADPH-regenerating system (to support CYP450 activity), and a high concentration of glutathione (GSH).
-
Sample Quenching: After incubation (e.g., 60 minutes), stop the reaction by adding a quenching solvent like acetonitrile, which also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the sample to pellet the precipitated protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Interpretation: Search the mass spectrometry data for potential GSH adducts. A GSH adduct will have a mass equal to the parent drug's metabolite plus the mass of GSH (305.068 Da). The fragmentation pattern in the MS/MS spectrum can help elucidate the structure of the adducted metabolite.
-
References
- 1. Comparison of hepatotoxicity of tegoprazan, a novel potassium-competitive acid blocker, with proton pump inhibitors using real-world data: A nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of hepatotoxicity of tegoprazan, a novel potassium-competitive acid blocker, with proton pump inhibitors using real-world data: A nationwide cohort study [frontiersin.org]
- 5. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro inhibition of the bile salt export pump correlates with risk of cholestatic drug-induced liver injury in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of hepatotoxicity of tegoprazan, a novel potassium-competitive acid blocker, with proton pump inhibitors using real-world data: A nationwide cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HK inno.N [inno-n.com]
- 14. Treatment Response With Potassium-competitive Acid Blockers Based on Clinical Phenotypes of Gastroesophageal Reflux Disease: A Systematic Literature Review and Meta-analysis [jnmjournal.org]
- 15. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. kirkstall.com [kirkstall.com]
- 19. In vitro functional models for human liver diseases and drug screening: beyond animal testing - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Mitochondrial Toxicity Screening for Drug Safety Success | Technology Networks [technologynetworks.com]
- 22. Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Soraprazan dosage for maximal efficacy and minimal side effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing soraprazan dosage for maximal efficacy and minimal side effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion. Unlike proton pump inhibitors (PPIs), which bind irreversibly and require acid activation, this compound binds reversibly and competitively to the potassium-binding site of the proton pump. This results in a rapid onset of action and potent, dose-dependent inhibition of gastric acid production.[1][2][3]
Q2: What is the primary therapeutic application of this compound?
This compound was initially developed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD).[2][3] More recently, it has been investigated under the name remofuscin for the treatment of Stargardt's disease, a form of juvenile macular degeneration, due to its ability to clear lipofuscin from retinal pigment epithelium (RPE) cells.[4][5][6]
Q3: What is a typical oral dosage of this compound used in clinical trials?
Q4: What are the potential side effects associated with this compound?
Clinical trial data specifically detailing the side effects of various doses of this compound for GERD is limited in publicly available resources. However, based on studies of other P-CABs like vonoprazan, common treatment-emergent adverse events are generally mild.[1][7] These may include:
-
Nasopharyngitis
-
Diarrhea
-
Constipation
-
Flatulence
-
Dyspepsia
-
Headache
-
Abdominal pain[8]
It is also noted that P-CABs can lead to an increase in serum gastrin, pepsinogen I, and pepsinogen II levels.[1]
Troubleshooting Guide
Issue 1: High variability in in-vitro H+,K+-ATPase inhibition assays.
-
Potential Cause: Purity and activity of the H+,K+-ATPase enzyme preparation.
-
Troubleshooting Steps:
-
Ensure the enzyme is freshly prepared from a reliable source (e.g., gastric microsomes from a suitable animal model).
-
Verify the protein concentration of your enzyme preparation using a standard method like the Bradford assay.
-
Confirm the baseline ATPase activity before adding the inhibitor.
-
Ensure the assay buffer components, including ATP and potassium concentrations, are optimized and consistent across experiments.
-
Issue 2: Inconsistent results in animal models for gastric pH.
-
Potential Cause: Inter- and intra-animal variability in fasted gastric pH.
-
Troubleshooting Steps:
-
Standardize the fasting period for all animals before the experiment.[9]
-
Consider using a gastric pH-modifying agent to create a more consistent baseline. For example, pretreatment with pentagastrin can simulate the acidic environment of the human stomach, while famotidine can be used to simulate a higher pH.[9][10][11]
-
Utilize a reliable method for continuous pH monitoring, such as a surgically implanted gastrostomy feeding tube connected to a pH meter.[9][10][11]
-
Issue 3: Difficulty in formulating this compound for in-vivo studies due to poor water solubility.
-
Potential Cause: this compound is a poorly water-soluble compound.
-
Troubleshooting Steps:
-
Consider formulation strategies such as the creation of amorphous solid dispersions to enhance solubility and bioavailability.[12][13]
-
The use of nanoparticles or lipid-based formulations can also improve the oral delivery of poorly soluble drugs.[14][15][16]
-
For preclinical studies, suspending the compound in a suitable vehicle with the aid of surfactants or other excipients may be necessary.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Condition | Source |
| IC₅₀ | 0.1 µM | Ion leaky vesicles | [2][3] |
| IC₅₀ | 0.19 µM | Isolated gastric glands | [2][3] |
| Kᵢ | 6.4 nM | - | [2][3] |
| Kₑ | 26.4 nM | - | [2][3] |
Table 2: Efficacy of P-CABs in Healing Erosive Esophagitis (Data from studies on Vonoprazan)
| Treatment | Healing Rate (Week 2) | Healing Rate (Week 4) | Healing Rate (Week 8) | Source |
| Vonoprazan | 84.81% | 91.48% | 95.74% | [17] |
| PPIs (Comparator) | 77.36% | 88.95% | 93.76% | [17] |
Table 3: Common Adverse Events Associated with P-CABs (Data from studies on Vonoprazan)
| Adverse Event | Incidence with Vonoprazan | Incidence with Placebo/Comparator | Source |
| Nasopharyngitis | Most Common TEAE | - | [1][7] |
| Any TEAE | 27.7% (10mg), 28% (20mg) | 32.7% (Placebo) | [1] |
| Serious Adverse Event (Diverticulitis) | 1 case (10mg group) | - | [1] |
Experimental Protocols
In Vitro H+,K+-ATPase Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of compounds like this compound on the gastric proton pump.
Materials:
-
Gastric microsomes containing H+,K+-ATPase
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
ATP solution
-
Magnesium Chloride (MgCl₂) solution
-
Potassium Chloride (KCl) solution
-
This compound or other test compounds
-
Reagents for phosphate detection (e.g., malachite green-based reagent)
Procedure:
-
Prepare gastric microsomes from a suitable animal model (e.g., hog or rabbit stomachs).
-
Pre-incubate the microsomal preparation with the desired concentration of this compound in the assay buffer containing MgCl₂.
-
Initiate the reaction by adding ATP and KCl.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate released using a colorimetric method.
-
Calculate the percent inhibition relative to a control without the inhibitor.
In Vivo Gastric pH Measurement in a Canine Model
This protocol describes a method for assessing the effect of this compound on gastric acid secretion in dogs.
Materials:
-
Beagle dogs with surgically implanted gastric cannulas
-
This compound formulation
-
pH meter with a microelectrode
-
Data acquisition system
Procedure:
-
Fast the dogs overnight with free access to water.
-
Administer the this compound formulation orally at the desired dose.
-
At predetermined time points, collect gastric fluid samples through the cannula.
-
Immediately measure the pH of the collected samples using a calibrated pH meter.
-
Record the pH values over a specified period (e.g., 24 hours) to determine the onset and duration of acid suppression.
-
A control group receiving a placebo vehicle should be included for comparison.
Visualizations
Caption: Signaling pathway of gastric acid secretion and the inhibitory action of this compound.
Caption: Experimental workflow for in-vivo gastric pH studies in a canine model.
Caption: Logical relationship for troubleshooting inconsistent in-vitro experimental results.
References
- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: setting new standards in inhibition of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penetration, distribution, and elimination of remofuscin/soraprazan in Stargardt mouse eyes following a single intravitreal injection using pharmacokinetics and transmission electron microscopic autoradiography: Implication for the local treatment of Stargardt's disease and dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uak-swm.de [uak-swm.de]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a canine model to enable the preclinical assessment of pH-dependent absorption of test compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a canine model to enable the preclinical assessment of pH-dependent absorption of test compounds. | Semantic Scholar [semanticscholar.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. future4200.com [future4200.com]
- 16. researchgate.net [researchgate.net]
- 17. mims.com [mims.com]
Troubleshooting regulatory hurdles in multinational Soraprazan clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in multinational clinical trials of Soraprazan for Stargardt disease.
Troubleshooting Guides
Issue: Delays in obtaining regulatory approval for the clinical trial application (CTA) in different countries.
Answer:
Navigating the diverse regulatory landscapes of the United States (FDA), European Union (EMA), and Japan (PMDA) is a common hurdle. Proactive and region-specific strategies are crucial for timely approvals.
-
FDA (United States): Ensure your Investigational New Drug (IND) application is comprehensive, including all preclinical data, detailed clinical trial protocols, and investigator brochures. The FDA places a strong emphasis on the safety and rights of trial subjects.[1] For repurposed drugs like this compound, clearly bridge the existing safety data from its previous development for gastroesophageal reflux disease (GERD) to its new indication in Stargardt disease.[2]
-
EMA (European Union): Utilize the centralized procedure for a single application across all EU member states. This streamlines the process for multinational trials.[1] The EMA requires robust data on the quality, safety, and efficacy of the investigational medicinal product.
-
PMDA (Japan): The PMDA has specific requirements for clinical trial notifications (CTNs). While they are moving towards accepting more global data, they may still require supplementary data from Japanese patients. Early consultation with the PMDA is highly recommended to clarify these requirements and avoid delays.
Common Pitfall: Inconsistent documentation across submissions to different regulatory bodies.
Solution: Maintain a core dossier of information that is adapted for each region's specific requirements. Utilize a centralized document management system to track versions and ensure consistency.
Issue: Complications with importing and exporting this compound for the clinical trial.
Answer:
The international shipment of investigational medicinal products (IMPs) is subject to stringent regulations that vary by country.
-
United States: The FDA has specific regulations for the import and export of investigational new drugs under 21 CFR 312.110. Ensure that the shipment is for a clinical investigation under an active IND and that all labeling and documentation requirements are met.
-
European Union: The importation of IMPs into the EU requires a manufacturing and importation authorization (MIA). The product must be manufactured under Good Manufacturing Practice (GMP) standards.
-
Japan: The PMDA has its own set of regulations for the importation of IMPs. It is advisable to work with a local clinical research organization (CRO) or consultant who is experienced in navigating Japanese customs and regulatory requirements.
Troubleshooting Tip: Engage with a specialized clinical trial logistics provider who has experience with the import/export regulations in all participating countries. They can help ensure that all necessary permits and documentation are in place to prevent delays at customs. The COVID-19 pandemic has also highlighted the need for contingency planning for direct-to-patient supply of IMPs, though regulations in this area are still evolving.[3]
Issue: Variability in quantitative autofluorescence (qAF) measurements between clinical sites.
Answer:
Quantitative autofluorescence (qAF) is a key endpoint in the this compound trial for Stargardt disease, and ensuring consistency across multiple sites is critical for data integrity.
Potential Causes of Variability:
-
Operator Skill: Inexperienced operators can introduce variability in image acquisition.
-
Equipment Calibration: Differences in the calibration of the confocal scanning laser ophthalmoscopes (cSLOs) can affect qAF values.
-
Patient Factors: Pupil dilation and patient cooperation can impact image quality.
Mitigation Strategies:
-
Standardized Training: All operators should undergo a standardized and rigorous training program on the specific qAF imaging protocol.
-
Centralized Image Reading: All qAF images should be sent to a central reading center for analysis by a team of experienced graders. This minimizes inter-reader variability.
-
Regular Equipment Calibration: Implement a schedule for regular calibration of all cSLO devices used in the trial.
-
Strict Adherence to Protocol: The imaging protocol, including patient preparation and image acquisition parameters, must be strictly followed at all sites.
Even with these measures, some level of variability is expected in a multicenter setting.[4] It is important to establish acceptable ranges of variability in the trial protocol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potassium-competitive acid blocker (P-CAB). It inhibits the gastric H+/K+ ATPase, or proton pump, in a reversible manner. While initially developed for acid-related stomach conditions, its ability to remove lipofuscin from retinal pigment epithelium (RPE) cells is the basis for its investigation as a treatment for Stargardt disease.
Q2: What are the primary regulatory challenges for a repurposed drug like this compound?
A2: For a repurposed drug, regulatory agencies require a clear demonstration of its safety and efficacy in the new indication. While the existing safety data from its development for GERD is valuable, additional non-clinical and clinical studies are needed to support its use in Stargardt disease.[2] Key challenges include bridging the existing data to the new patient population and indication, and potentially different intellectual property considerations.[5]
Q3: What documentation is required for an ethics committee submission in a multinational trial?
A3: A comprehensive submission package is required for each country's ethics committee or institutional review board (IRB). While specific requirements may vary, the core documents typically include:
-
Clinical Trial Protocol
-
Investigator's Brochure
-
Informed Consent Form (translated into the local language)
-
Patient recruitment materials
-
Information on investigator qualifications
-
Proof of insurance and indemnity
Q4: How should adverse events be reported in a multinational clinical trial?
A4: Pharmacovigilance, or the monitoring of adverse events, is a critical component of any clinical trial. Reporting requirements differ between regulatory agencies.
-
FDA: Serious and unexpected adverse events must be reported to the FDA within 15 calendar days.
-
EMA: The EMA also requires the reporting of serious adverse events within 15 days through the EudraVigilance database.
-
PMDA: Japan has its own system for reporting adverse events, and timely reporting to the PMDA is mandatory.
A centralized safety database is essential for managing and reporting adverse events from all participating countries in a timely and compliant manner.
Q5: Are there specific considerations for the informed consent process in a genetic disease trial like Stargardt disease?
A5: Yes, for genetic diseases, the informed consent process requires special attention to the following:
-
Genetic Counseling: The potential implications of genetic testing for the patient and their family members should be clearly explained. It may be appropriate to recommend genetic counseling.
-
Data Sharing: The consent form should specify how genetic data will be stored, used, and shared with other researchers.
-
Future Contact: Patients should be given the option to be re-contacted in the future if new findings relevant to their condition become available.
The language used in the informed consent form should be clear, non-technical, and culturally sensitive to the populations in each country.
Data Presentation
Table 1: Comparison of Key Regulatory Agency Timelines for Serious Adverse Event (SAE) Reporting
| Regulatory Agency | Reporting Timeline for Serious and Unexpected SAEs |
| FDA (USA) | Within 15 calendar days |
| EMA (EU) | Within 15 calendar days |
| PMDA (Japan) | Prompt reporting, with specific timelines depending on the nature of the event |
Table 2: Key Parameters for Quantitative Autofluorescence (qAF) Imaging
| Parameter | Specification |
| Excitation Wavelength | 488 nm |
| Detection Wavelength | 500-750 nm |
| Imaging Device | Confocal Scanning Laser Ophthalmoscope (cSLO) with internal reference |
| Pupil Dilation | Minimum 6 mm |
| Image Averaging | Typically 9-12 frames |
Experimental Protocols
Detailed Methodology for Quantitative Autofluorescence (qAF) Imaging
This protocol is a general guideline and should be adapted based on the specific cSLO manufacturer's instructions and the clinical trial protocol.
-
Patient Preparation:
-
Obtain informed consent.
-
Dilate the patient's pupils to a minimum of 6 mm using a mydriatic agent.
-
Position the patient comfortably at the cSLO device, ensuring proper alignment.
-
-
Image Acquisition Setup:
-
Select the qAF imaging mode on the cSLO.
-
Ensure the internal fluorescent reference is correctly positioned.
-
Set the image acquisition parameters, including the field of view (typically 30° or 55°) and image resolution.
-
-
Focusing and Centering:
-
Use the infrared reflectance mode to focus on the retina and center the image on the fovea.
-
Adjust the focus to obtain a clear image of the retinal vasculature and RPE.
-
-
qAF Image Capture:
-
Switch to the qAF mode.
-
Instruct the patient to fixate on the internal target.
-
Acquire a series of images (typically 9-12 frames) that will be averaged to reduce noise.
-
-
Image Quality Control:
-
Review the acquired images for clarity, even illumination, and the absence of artifacts (e.g., from eye movement or blinking).
-
Repeat the acquisition if the image quality is suboptimal.
-
-
Data Analysis (typically performed at a central reading center):
-
Use specialized software to align and average the acquired frames.
-
The software will use the signal from the internal reference to normalize the qAF values.
-
The mean qAF value is calculated for specific retinal regions, often using a standardized grid (e.g., the Delori grid).
-
Mandatory Visualizations
Caption: this compound's mechanism of action in Stargardt disease.
Caption: Workflow for a multinational this compound clinical trial.
Caption: Logical workflow for troubleshooting regulatory hurdles.
References
Strategies to improve the formulation of Soraprazan for long-term stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the long-term stability of Soraprazan formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation development of this compound, particularly when targeting a stable amorphous solid dispersion (ASD).
Issue 1: Significant degradation of this compound observed in accelerated stability studies (e.g., >5% total degradation products at 40°C/75% RH after 3 months).
-
Potential Root Causes:
-
Hydrolytic Degradation: this compound, as a potassium-competitive acid blocker (P-CAB), may be susceptible to degradation in the presence of moisture, especially under acidic or alkaline conditions.[1]
-
Oxidative Degradation: The molecule may be sensitive to oxidation, leading to the formation of N-oxides or other oxidative degradants.[1]
-
Excipient Incompatibility: Certain excipients may be interacting with this compound, catalyzing its degradation. Common culprits include those with reactive functional groups or high moisture content.
-
Inadequate Packaging: The packaging material may not provide sufficient protection against moisture and oxygen ingress.[2]
-
-
Recommended Actions:
-
Characterize Degradation Products: Use a stability-indicating method, such as HPLC-MS, to identify the major degradation products.[3] This will provide clues about the degradation pathway (e.g., hydrolysis, oxidation).
-
Excipient Compatibility Study: Conduct a systematic study of this compound in binary mixtures with each proposed excipient. Store the mixtures under accelerated conditions and analyze for degradation.
-
Moisture Control:
-
Incorporate a desiccant into the packaging.
-
Consider a formulation with a moisture-protective coating.
-
Select excipients with low hygroscopicity.
-
-
pH Modification: If hydrolysis is confirmed, consider incorporating buffering agents into the formulation to maintain a pH of maximum stability.
-
Inert Atmosphere: During manufacturing, process the formulation under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
-
Antioxidant Addition: If oxidation is the primary degradation pathway, evaluate the inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid.
-
Issue 2: Recrystallization of amorphous this compound detected during stability testing (e.g., by PXRD or DSC).
-
Potential Root Causes:
-
High Molecular Mobility: The amorphous this compound may have sufficient molecular mobility to rearrange into a more stable crystalline form, especially at temperatures above its glass transition temperature (Tg).[4][5]
-
Plasticization Effect: Sorption of moisture from the environment or from high-moisture excipients can act as a plasticizer, lowering the Tg of the amorphous system and increasing molecular mobility.[5]
-
Poor Drug-Polymer Miscibility: In an amorphous solid dispersion (ASD), if the drug and polymer are not fully miscible, phase separation can occur, leading to domains of pure drug that are prone to crystallization.[6]
-
Suboptimal Polymer Selection: The chosen polymer may not be effectively inhibiting crystallization due to a lack of specific interactions (e.g., hydrogen bonding) with this compound.
-
-
Recommended Actions:
-
Optimize Polymer Selection: Screen different polymers (e.g., PVP, HPMC, HPMC-AS, Soluplus®) to find one that exhibits good miscibility and strong interactions with this compound.[5][7]
-
Increase Drug-Polymer Ratio: A higher concentration of polymer can better immobilize the drug molecules within the matrix, hindering their ability to crystallize.
-
Increase Glass Transition Temperature (Tg): Formulate with polymers that have a high Tg to ensure the Tg of the final ASD is well above the storage temperature.
-
Control Moisture: As with chemical degradation, stringent moisture control through excipient selection, manufacturing processes, and packaging is critical to prevent plasticization and subsequent recrystallization.[5]
-
Manufacturing Process Optimization: The method of preparing the ASD (e.g., spray drying vs. hot-melt extrusion) can influence its stability. The rapid quenching rates of spray drying often lead to a more homogeneous dispersion, which can be more stable.[6]
-
Issue 3: Color change observed in the this compound formulation during storage.
-
Potential Root Causes:
-
Degradation: The formation of degradation products can often lead to a change in color.
-
Excipient Interaction: Interactions between this compound and excipients, such as reducing sugars (e.g., lactose) in the presence of an amine group on the drug, can cause discoloration (Maillard reaction).
-
Photostability Issues: Exposure to light can induce photochemical reactions, leading to colored degradants.[2]
-
-
Recommended Actions:
-
Investigate Degradation: Correlate the color change with the appearance of any new peaks in the HPLC chromatogram.
-
Review Excipient Selection: Avoid using excipients with known reactivity, such as reducing sugars, if the drug has a primary or secondary amine group.
-
Photostability Testing: Conduct forced degradation studies under light exposure as per ICH Q1B guidelines to assess the photostability of the formulation.
-
Light-Protective Packaging: If the formulation is found to be photosensitive, use opaque or amber-colored primary packaging.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for potassium-competitive acid blockers (P-CABs) like this compound?
A1: While specific data for this compound is limited in the public domain, P-CABs like Tegoprazan have shown instability under hydrolytic (acidic and alkaline) and oxidative conditions.[1] Therefore, it is prudent to assume that this compound may be susceptible to similar degradation pathways involving hydrolysis of labile functional groups and oxidation.
Q2: What is the most effective strategy to enhance the stability of an amorphous formulation of this compound?
A2: The most common and effective strategy is to formulate this compound as an amorphous solid dispersion (ASD).[5][8] This involves dispersing the amorphous drug within a polymer matrix. Key considerations for a stable ASD include:
-
Polymer Selection: Choosing a polymer with good miscibility and the ability to form hydrogen bonds with this compound.
-
High Glass Transition Temperature (Tg): The final formulation should have a high Tg to minimize molecular mobility at typical storage conditions.[6]
-
Moisture Protection: Implementing robust measures to protect the formulation from moisture is crucial to prevent both chemical degradation and physical instability (recrystallization).[5]
Q3: Which excipients are generally recommended for stabilizing amorphous solid dispersions?
A3: A range of polymers are commonly used to form stable ASDs. The choice is drug-dependent, but common examples include:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
-
Eudragit® polymers
The selection should be based on drug-polymer miscibility and interaction studies.
Q4: What analytical techniques are essential for monitoring the long-term stability of a this compound formulation?
A4: A comprehensive stability testing program should include:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for quantifying this compound and detecting any degradation products.[3]
-
Powder X-ray Diffraction (PXRD): To monitor the physical state and detect any recrystallization of amorphous this compound.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and detect any changes that might indicate instability.
-
Dissolution Testing: To ensure that the drug release profile does not change over time, which could be an indication of physical changes in the formulation.
-
Water Content: By Karl Fischer titration, to monitor moisture levels within the product.
Data Presentation
Table 1: Illustrative Stability Data for Different this compound ASD Formulations at 40°C/75% RH
| Formulation ID | Polymer | Drug Load (%) | Initial Total Degradants (%) | 3-Month Total Degradants (%) | 3-Month Physical State (PXRD) |
| Sorp-ASD-01 | HPMC E5 | 25 | <0.1 | 1.8 | Amorphous |
| Sorp-ASD-02 | PVP K30 | 25 | <0.1 | 3.5 | Partially Crystalline |
| Sorp-ASD-03 | HPMC-AS | 25 | <0.1 | 0.9 | Amorphous |
| Sorp-ASD-04 | Soluplus® | 25 | <0.1 | 1.2 | Amorphous |
Table 2: Comparison of Manufacturing Methods on the Stability of a this compound-HPMC-AS (25% Drug Load) Formulation
| Manufacturing Method | Initial Tg (°C) | 3-Month Total Degradants (%) at 40°C/75% RH | 3-Month Physical State (PXRD) |
| Spray Drying | 125 | 0.9 | Amorphous |
| Hot-Melt Extrusion | 122 | 1.1 | Amorphous |
| Co-precipitation | 118 | 2.3 | Partially Crystalline |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm (or lambda max of this compound)
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and transfer a portion of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Make up to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm filter before injection.
-
-
Forced Degradation:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Protocol 2: Powder X-ray Diffraction (PXRD) for Physical Stability Assessment
-
Instrument: A standard powder X-ray diffractometer.
-
Sample Preparation: Lightly pack the sample powder into the sample holder. Ensure a flat, even surface.
-
Data Acquisition:
-
Radiation: Cu Kα
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): 5° to 40°
-
Step Size: e.g., 0.02°
-
Scan Speed: e.g., 2°/min
-
-
Data Analysis:
-
Examine the diffractogram for the presence of sharp peaks, which are indicative of crystalline material.
-
A broad, diffuse halo is characteristic of amorphous material.
-
Compare the diffractograms of stability samples to that of the initial time point to detect the emergence of any new peaks.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Formulation development strategy for a stable ASD.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. umpir.ump.edu.my [umpir.ump.edu.my]
Technical Support Center: Addressing Variability in Patient Response to Soraprazan Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing variability observed during experiments with soraprazan. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Troubleshooting Guides
This section provides guidance on common experimental challenges that can lead to variable results with this compound.
Question 1: We are observing significant well-to-well or day-to-day variability in our in vitro H+,K+-ATPase inhibition assays with this compound. What are the potential causes and solutions?
Answer:
Variability in in vitro H+,K+-ATPase inhibition assays can arise from several factors related to the enzyme source, assay conditions, and the inhibitor itself. Below is a troubleshooting guide to help you identify and address these issues.
Troubleshooting Inconsistent H+,K+-ATPase Inhibition Assay Results
| Potential Cause | Recommended Action |
| Enzyme Preparation Inconsistency | Ensure a consistent and validated protocol for isolating gastric vesicles or microsomes.[1][2] Characterize each batch for protein concentration and specific activity. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Sub-optimal Assay Buffer Conditions | The pH of the assay buffer is critical for this compound's binding and activity.[3][4] Maintain a consistent pH, typically around 7.4, for the assay.[5] Verify the concentrations of Mg²⁺ and K⁺ ions, as they are crucial for enzyme activity. |
| Inaccurate this compound Concentration | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Perform serial dilutions accurately and use a consistent final solvent concentration across all wells, ensuring it does not exceed a level that affects enzyme activity (typically <1%). |
| Incubation Time and Temperature Fluctuations | Use a calibrated incubator and ensure consistent incubation times for all samples. Pre-warm all reagents to the assay temperature before starting the reaction. |
| ATP Concentration and Quality | Use high-quality ATP from a reliable supplier. Ensure the final ATP concentration is not limiting and is consistent across all assays. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate volume transfer. |
Question 2: Our in vivo animal studies are showing a wide range of responses to oral this compound administration in terms of gastric pH changes. How can we investigate the source of this variability?
Answer:
In vivo variability in response to this compound can be influenced by physiological, metabolic, and experimental factors. The following logical workflow can help you systematically investigate these sources of variability.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the factors that can influence this compound's efficacy and lead to variable patient responses.
Question 3: What is the mechanism of action of this compound and how does it differ from proton pump inhibitors (PPIs)?
Answer:
This compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+,K+-ATPase, also known as the proton pump.[6] Unlike PPIs, which require activation in an acidic environment and form covalent bonds with the proton pump, this compound binds ionically and competes with potassium ions (K⁺) to inhibit acid secretion.[7][8] This different mechanism of action results in a more rapid onset of acid suppression.[6]
Question 4: How do genetic polymorphisms in CYP enzymes affect this compound metabolism and potentially contribute to variable patient response?
Answer:
This compound, like many other P-CABs, is primarily metabolized by cytochrome P450 enzymes in the liver, particularly CYP3A4 and to a lesser extent, CYP2C19.[9][10] Genetic variations (polymorphisms) in the genes encoding these enzymes can lead to differences in their activity, which in turn can affect how quickly this compound is broken down and eliminated from the body.
Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:
-
Poor Metabolizers (PMs): Have significantly reduced or no enzyme activity. They may have higher plasma concentrations of this compound, potentially leading to a more pronounced or prolonged effect, but also a higher risk of adverse effects.
-
Intermediate Metabolizers (IMs): Have decreased enzyme activity compared to normal metabolizers.
-
Normal (Extensive) Metabolizers (EMs): Have normal enzyme activity.
-
Ultrarapid Metabolizers (UMs): Have increased enzyme activity, which can lead to faster metabolism of this compound and potentially reduced efficacy at standard doses.
While specific data for this compound is limited, studies on other P-CABs and PPIs have shown a clear correlation between CYP2C19 genotype and drug exposure.[11][12] For example, in individuals with CYP2C19 loss-of-function alleles, the clearance of some P-CABs is reduced, leading to higher plasma concentrations.
Pharmacokinetic Parameters of a P-CAB (Pantoprazole) by CYP2C19 Genotype
| CYP2C19 Genotype | Oral Clearance (L/h) | Terminal Half-life (t½) (h) | Area Under the Curve (AUC) (mg·h/L) |
| 1/1 (EM) | - | - | 3.00 ± 1.02 |
| 1/2 (IM) | - | - | 4.38 ± 1.00 |
| 2/2 (PM) | 3.68 | 5.72 | 15.18 |
| 17/17 (UM) | 31.13 | - | - |
| Data adapted from a study on pantoprazole, another acid-suppressing medication metabolized by CYP2C19.[12] This table illustrates the potential magnitude of the effect of CYP2C19 polymorphisms on drug pharmacokinetics and is provided for illustrative purposes. |
Question 5: Can co-administration of other drugs influence the efficacy of this compound?
Answer:
Yes, drug-drug interactions are a potential source of variability in response to this compound. Since this compound is a substrate of CYP3A4 and CYP2C19, co-administration with drugs that are inhibitors or inducers of these enzymes can alter its plasma concentration and, consequently, its therapeutic effect.[10]
-
CYP3A4/CYP2C19 Inhibitors: Drugs that inhibit these enzymes (e.g., certain azole antifungals, macrolide antibiotics, and protease inhibitors) can decrease the metabolism of this compound, leading to higher plasma concentrations and a potential for increased efficacy or adverse effects.
-
CYP3A4/CYP2C19 Inducers: Drugs that induce these enzymes (e.g., rifampin, carbamazepine, St. John's Wort) can increase the metabolism of this compound, leading to lower plasma concentrations and potentially reduced efficacy.
It is crucial to review the patient's concomitant medications during clinical trials and in practice to identify potential drug-drug interactions.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying this compound's effects and the variability in patient response.
Protocol 1: In Vitro H+,K+-ATPase Inhibition Assay Using Isolated Gastric Vesicles
Objective: To determine the inhibitory potency (IC₅₀) of this compound on the H+,K+-ATPase enzyme.
Materials:
-
Isolated H+,K+-ATPase-enriched gastric vesicles (prepared from rabbit or hog stomach)[1][2]
-
Assay Buffer (pH 7.4): 40 mM Tris-HCl, 2 mM MgCl₂, 10 mM KCl
-
ATP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Preparation: Thaw the gastric vesicle suspension on ice. Dilute the vesicles in assay buffer to a final protein concentration of approximately 10 µg/mL.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer from the stock solution. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a positive control (e.g., omeprazole).
-
Assay Setup: In a 96-well plate, add 50 µL of the diluted gastric vesicle suspension to each well.
-
Add 25 µL of the serially diluted this compound or control solutions to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate Reaction: Start the reaction by adding 25 µL of 2 mM ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding 100 µL of malachite green reagent.
-
After a 15-minute color development at room temperature, measure the absorbance at 620 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To accurately and precisely measure the concentration of this compound in human plasma samples.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
-
Human plasma (with anticoagulant)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (IS) for this compound (if available)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
Procedure:
-
Standard and QC Preparation: Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol). Serially dilute the this compound stock solution with blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of ACN containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the appropriate precursor-to-product ion transitions for this compound and the IS in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio of this compound to the IS.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Use the calibration curve to determine the concentration of this compound in the QC and unknown samples.
-
Validation of the LC-MS/MS Method: The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Randomised phase 3 trial: tegoprazan, a novel potassium‐competitive acid blocker, vs. esomeprazole in patients with erosive oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of pH on the interaction of ligands with the (H+ + K+)-ATPase purified from pig gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: setting new standards in inhibition of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Metabolism and Transport Characteristics of Zastaprazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP2C19 polymorphism affects single-dose pharmacokinetics of oral pantoprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical toxicity studies and safety profile of Soraprazan
This technical support center provides essential information and guidance for researchers and drug development professionals involved in the preclinical toxicity assessment of Soraprazan and similar small molecule drug candidates. The following sections offer troubleshooting advice, frequently asked questions, standardized experimental protocols, and illustrative data to facilitate the design and interpretation of preclinical safety studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the preclinical evaluation of this compound.
General Toxicology
-
Question: What are the initial steps in assessing the acute toxicity of this compound?
-
Answer: The initial assessment typically involves a single-dose toxicity study in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. Key observations include clinical signs, body weight changes, and gross pathology at necropsy.[1]
-
-
Question: We observed unexpected mortality at a previously determined "safe" dose in a repeated-dose study. What could be the cause?
-
Troubleshooting:
-
Vehicle Effects: Evaluate the tolerability of the vehicle alone. Some excipients can cause adverse effects in certain animal species.[2]
-
Compound Accumulation: this compound or its metabolites may accumulate with repeated dosing, leading to toxicity not observed in single-dose studies. Toxicokinetic data is crucial to assess this.[3]
-
Formulation Issues: Inconsistent formulation can lead to dose variability. Ensure the formulation is homogenous and stable throughout the study period.[4][5]
-
Animal Health: Underlying health issues in the animal cohort can increase susceptibility to the test article.
-
-
-
Question: How do we establish the No-Observed-Adverse-Effect-Level (NOAEL) in our repeated-dose toxicity study?
-
Answer: The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects between the exposed population and its appropriate control group.[3][6] This is determined by a comprehensive evaluation of in-life observations, clinical pathology (hematology and clinical chemistry), organ weights, and histopathology.
-
Safety Pharmacology
-
Question: What is the "core battery" of safety pharmacology studies, and is it mandatory for this compound?
-
Answer: The ICH S7A guideline recommends a core battery of studies to assess the effects of a test substance on vital functions.[7][8] This includes the central nervous system (CNS), cardiovascular system, and respiratory system.[9][10][11] These studies are critical before first-in-human trials to evaluate the potential for off-target pharmacological effects.
-
-
Question: Our compound shows a slight, but statistically significant, prolongation of the QT interval in a dog telemetry study. What are the next steps?
-
Troubleshooting:
-
Concentration-Response Relationship: Determine if the effect is dose-dependent and correlates with plasma concentrations of this compound.
-
In Vitro hERG Assay: Conduct an in vitro patch-clamp study on the hERG channel to determine if the mechanism involves direct channel inhibition.[11]
-
Follow-up Studies: Consider additional in vivo studies to assess the proarrhythmic risk under different physiological conditions.
-
-
Genotoxicity
-
Question: this compound was positive in an in vitro Ames test with metabolic activation. Does this mean it's a carcinogen?
-
Troubleshooting:
-
An in vitro positive result indicates a potential for mutagenicity but needs to be confirmed with in vivo studies.[12][13] The metabolic activation system (S9) may produce reactive metabolites not formed in vivo.
-
Conduct a battery of in vivo genotoxicity tests, such as a micronucleus test in rodents, to assess whether the mutagenic potential is expressed systemically.[14][15] Evidence of target tissue exposure is crucial for interpreting negative results.[16]
-
-
Reproductive and Developmental Toxicity (DART)
-
Question: When should DART studies for this compound be conducted?
-
Answer: The timing of DART studies depends on the intended clinical population.[17][18] If women of childbearing potential are to be included in clinical trials, embryo-fetal development studies are typically required.[18] Full DART studies, including fertility and pre- and post-natal development, are usually completed before large-scale Phase 3 trials.[19][20]
-
-
Question: We are observing maternal toxicity in our DART studies. How do we differentiate this from direct developmental toxicity?
-
Answer: This is a critical aspect of DART study interpretation.[17] Developmental effects (e.g., reduced fetal weight) occurring only at doses that also produce significant maternal toxicity (e.g., >10% decrease in body weight gain) may be secondary to the maternal effects.[21] It is important to identify a dose that causes minimal or no maternal toxicity to assess direct effects on development.
-
Quantitative Data Summary (Illustrative Examples)
The following tables provide examples of how quantitative data from preclinical toxicity studies for a compound like this compound would be structured. Note: This data is illustrative and not actual results for this compound.
Table 1: Single-Dose Oral Toxicity in Rats (Example)
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs |
| Vehicle Control | 5 M, 5 F | 0/10 | No abnormalities observed |
| 500 | 5 M, 5 F | 0/10 | Piloerection, transient hypoactivity |
| 1000 | 5 M, 5 F | 0/10 | Piloerection, hypoactivity, ataxia |
| 2000 | 5 M, 5 F | 2/10 | Severe hypoactivity, ataxia, labored breathing |
Table 2: 28-Day Repeated-Dose Oral Toxicity in Dogs - Clinical Chemistry (Example)
| Parameter | Vehicle Control | 10 mg/kg/day | 30 mg/kg/day | 100 mg/kg/day |
| ALT (U/L) | 35 ± 8 | 40 ± 10 | 55 ± 12 | 150 ± 30 |
| AST (U/L) | 30 ± 7 | 32 ± 9 | 48 ± 11 | 120 ± 25 |
| ALP (U/L) | 80 ± 20 | 85 ± 22 | 110 ± 30 | 350 ± 70 |
| Bilirubin (mg/dL) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.8 ± 0.2 |
| Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD. |
Table 3: In Vitro Genotoxicity Panel (Example)
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | Negative |
| In Vitro Micronucleus | Human peripheral blood lymphocytes | With and Without S9 | Positive (with S9 only) |
| Mouse Lymphoma Assay | L5178Y cells | With and Without S9 | Equivocal (with S9 only) |
Experimental Protocols
Below are detailed methodologies for key preclinical safety studies, which can be adapted for the evaluation of this compound.
1. Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure) in Rats
-
Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound.
-
Species: Sprague-Dawley rats (one sex, typically females).[17]
-
Method: The up-and-down procedure (UDP) is a sequential dosing method that uses a small number of animals.[17]
-
A single animal is dosed at a level just below the estimated LD50.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
This continues for a specified number of animals, typically with 48-hour intervals between dosing.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose. A gross necropsy is performed on all animals.
-
Endpoint: The LD50 and its confidence intervals are calculated using the maximum likelihood method.
2. Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents
-
Objective: To characterize the toxicity profile of this compound following repeated daily administration and to identify a No-Observed-Adverse-Effect-Level (NOAEL).[22][23]
-
Species: Wistar rats.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose (intended to produce minimal toxicity).
-
Each group contains 10 males and 10 females. A satellite group for toxicokinetics and recovery may be included.
-
-
Administration: Daily oral gavage for 28 consecutive days.
-
In-life Assessments: Daily clinical observations, weekly body weight and food consumption, detailed functional observational battery (FOB) at baseline and end of treatment, ophthalmology.
-
Terminal Assessments:
-
Toxicokinetics: Blood samples collected at specified time points after the first and last dose to determine Cmax, AUC, and potential accumulation.
-
Clinical Pathology: Blood collection for hematology and clinical chemistry; urine collection for urinalysis.
-
Pathology: Gross necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues from control and high-dose groups (and any target organs at lower doses).[23]
-
3. Protocol: In Vivo Micronucleus Assay in Mouse Bone Marrow
-
Objective: To assess the potential of this compound to induce chromosomal damage (clastogenicity or aneugenicity) in vivo.[12]
-
Species: CD-1 mice.
-
Groups: Vehicle control, positive control (e.g., cyclophosphamide), and at least three dose levels of this compound, with the highest dose being the maximum tolerated dose (MTD) or a limit dose.
-
Administration: Typically two administrations, 24 hours apart, via the clinical route (e.g., oral gavage).
-
Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.
-
Analysis:
-
Bone marrow smears are prepared and stained.
-
At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.
-
The ratio of PCEs to normochromatic erythrocytes (NCEs) is calculated to assess bone marrow toxicity.
-
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.
Visualizations
The following diagrams illustrate key concepts and workflows in preclinical safety assessment.
References
- 1. fda.gov [fda.gov]
- 2. uak-swm.de [uak-swm.de]
- 3. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 7. fda.gov [fda.gov]
- 8. altasciences.com [altasciences.com]
- 9. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 11. Safety Pharmacology - IITRI [iitri.org]
- 12. The micronucleus test as part of a short-term mutagenicity test program for the prediction of carcinogenicity evaluated by 143 agents tested - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaron.com [pharmaron.com]
- 15. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clarification of some aspects related to genotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 18. premier-research.com [premier-research.com]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
- 21. ecetoc.org [ecetoc.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. ema.europa.eu [ema.europa.eu]
Navigating the Synthesis of Soraprazan: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming common hurdles encountered during the scale-up synthesis of Soraprazan for clinical applications. The following frequently asked questions (FAQs) and troubleshooting guides are designed to offer practical solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the this compound synthesis?
When transitioning from laboratory to pilot or production scale, several parameters become critical to ensure consistent yield, purity, and safety. Based on the synthesis of analogous complex heterocyclic molecules, the following are key areas of focus:
-
Temperature Control: Exothermic or endothermic steps require robust thermal management to prevent side reactions or incomplete conversion.
-
Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients, resulting in impurity formation and reduced yields. The choice of impeller and agitation speed is crucial.
-
Rate of Reagent Addition: The kinetics of the reaction can be highly sensitive to the rate at which reactants are introduced, impacting selectivity and impurity profiles.
-
Crystallization and Polymorphism: The cooling rate, solvent system, and seeding strategy must be precisely controlled to ensure the formation of the desired crystalline form (polymorph) with consistent particle size distribution. Different polymorphs can have different bioavailability and stability.
-
Impurity Profile: The impurity profile can change significantly upon scale-up. It is essential to identify and characterize any new impurities and develop strategies for their control or removal.
Q2: We are observing a significant increase in a specific impurity during the cyclization step to form the imidazo[1,2-h][1][2]naphthyridine core. What could be the cause?
An increase in impurities during a cyclization reaction at a larger scale is often related to issues with heat and mass transfer. Consider the following troubleshooting steps:
-
Localized Overheating: Inadequate heat dissipation in a larger reactor can lead to "hot spots" where thermal degradation or side reactions occur. Re-evaluate the reactor's cooling capacity and consider a slower addition of the cyclization agent.
-
Poor Mixing: If reactants are not dispersed efficiently, localized high concentrations of starting materials or reagents can favor alternative reaction pathways. Assess the mixing parameters and ensure homogenous reaction conditions.
-
Extended Reaction Time: Slower heating and cooling cycles at scale can increase the overall reaction time, potentially leading to the formation of degradation products. Analyze the reaction kinetics to determine the optimal reaction time at the larger scale.
Q3: Our final crystallization of this compound is resulting in an inconsistent particle size distribution. How can we improve this?
Inconsistent particle size can affect the drug's dissolution rate and bioavailability. To achieve a uniform particle size distribution, focus on the following:
-
Controlled Cooling Profile: Implement a precise and reproducible cooling profile. Rapid cooling often leads to the formation of small, irregular crystals, while slow, controlled cooling promotes the growth of larger, more uniform crystals.
-
Seeding Strategy: Introduce seed crystals of the desired polymorph and particle size at a specific temperature (the metastable zone) to initiate crystallization. The amount and quality of the seed crystals are critical.
-
Anti-Solvent Addition: If an anti-solvent is used to induce crystallization, the rate and location of its addition must be carefully controlled to avoid localized supersaturation, which can lead to rapid nucleation of fine particles.
Troubleshooting Guides
Guide 1: Low Yield in the Final Purification Step
| Symptom | Potential Cause | Suggested Solution |
| Significant loss of this compound in the mother liquor after crystallization. | High solubility of this compound in the chosen solvent system at the filtration temperature. | Optimize the solvent/anti-solvent ratio to decrease solubility. Ensure the slurry is cooled to the target temperature and held for a sufficient time to maximize precipitation before filtration. |
| Oiling out or formation of an amorphous solid instead of crystals. | The solution is too concentrated, or the cooling rate is too fast, leading to supersaturation beyond the metastable zone. | Reduce the initial concentration of this compound in the solvent. Implement a slower, more controlled cooling profile. |
| Product degradation during recrystallization. | The chosen solvent requires a high temperature for dissolution, leading to thermal degradation of this compound. | Screen for alternative solvent systems that allow for dissolution at a lower temperature. Consider using a vacuum to reduce the boiling point of the solvent. |
Guide 2: Inconsistent Stereochemistry in the Final Product
| Symptom | Potential Cause | Suggested Solution |
| Presence of diastereomers of this compound in the final product. | Epimerization at one of the chiral centers during a reaction or work-up step. | Identify the step where epimerization is occurring. This is often caused by exposure to harsh acidic or basic conditions, or elevated temperatures. Modify the pH and temperature of the critical step. |
| Incomplete resolution of enantiomers in a chiral separation step. | The chiral chromatography method is not optimized for the larger scale. | Re-evaluate the chiral stationary phase, mobile phase composition, and loading capacity. Ensure that the flow rate and column dimensions are appropriately scaled. |
Experimental Protocols
While the specific, proprietary, industrial synthesis of this compound is not publicly available, a plausible synthetic approach for key structural motifs can be inferred from the synthesis of related compounds. Below are generalized methodologies for reactions that could be part of the this compound synthesis.
Methodology 1: Hypothetical Imidazo[1,2-h][1][2]naphthyridine Core Formation
This protocol outlines a potential method for constructing the core heterocyclic system of this compound.
-
Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet is charged with the appropriate aminonaphthyridine precursor and a suitable solvent (e.g., isopropanol).
-
Reagent Addition: The corresponding α-bromoketone, dissolved in the same solvent, is added dropwise to the reactor at a controlled temperature (e.g., 20-25°C) over a period of 1-2 hours.
-
Reaction and Monitoring: The reaction mixture is heated to reflux (e.g., 80-85°C) and monitored by HPLC for the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration. The crude product is washed with a cold solvent and dried under vacuum.
Methodology 2: Stereoselective Reduction of a Ketone Precursor
This protocol describes a general procedure for the stereoselective reduction of a ketone to form a hydroxyl group, a key feature of this compound.
-
Inert Atmosphere: A clean, dry, jacketed reactor is rendered inert with nitrogen.
-
Catalyst Preparation: A chiral catalyst (e.g., a Ru- or Rh-based catalyst with a chiral ligand) is dissolved in a degassed solvent (e.g., methanol or dichloromethane) and charged to the reactor.
-
Substrate Addition: The ketone precursor, dissolved in the same solvent, is added to the catalyst solution.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to a specified pressure (e.g., 5-10 bar), and the mixture is stirred vigorously at a controlled temperature (e.g., 25-40°C).
-
Reaction Monitoring: The reaction is monitored by HPLC for the consumption of the ketone.
-
Work-up: Upon completion, the hydrogen pressure is released, and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude alcohol product.
Visualizations
To aid in understanding the potential scale-up workflow and troubleshooting logic, the following diagrams are provided.
Caption: A simplified workflow illustrating the transition from lab-scale synthesis to large-scale production of this compound.
References
Validation & Comparative
A Head-to-Head Preclinical Showdown: Soraprazan vs. Vonoprazan
In the landscape of acid-related disorder treatments, potassium-competitive acid blockers (P-CABs) have emerged as a promising class of drugs, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). Among the notable P-CABs are soraprazan and vonoprazan. This guide provides a detailed preclinical comparison of these two agents, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals.
While direct head-to-head preclinical studies are limited, this comparison collates available data to draw a comparative picture of their pharmacological and pharmacokinetic profiles.
Mechanism of Action: A Shared Path to Acid Suppression
Both this compound and vonoprazan exert their acid-suppressing effects by competitively inhibiting the H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. Unlike PPIs, which require acid activation and form covalent bonds with the proton pump, P-CABs bind reversibly to the potassium-binding site of the enzyme in a potassium-competitive manner. This allows for a rapid onset of action and inhibition of the proton pump in both its active and resting states.
Figure 1: Mechanism of Action of P-CABs
In Vitro Pharmacology: A Look at Potency
In vitro studies are crucial for determining the intrinsic potency of a drug. The following table summarizes the available data on the inhibition of H+,K+-ATPase by this compound and vonoprazan.
| Parameter | This compound | Vonoprazan |
| H+,K+-ATPase Inhibition (IC50) | 0.1 µM (ion leaky vesicles)[1][2] | 0.019 µM (porcine gastric microsomes, pH 6.5) |
| 0.19 µM (isolated gastric glands)[1][2] | 17-19 nM | |
| Inhibitory Constant (Ki) | 6.4 nM[1][2] | 10 nM |
| Dissociation Constant (Kd) | 26.4 nM[1][2] | Not Reported |
In Vivo Efficacy: Animal Model Insights
Preclinical in vivo studies in animal models provide valuable information on a drug's efficacy in a physiological setting. While direct comparative studies are lacking, individual study findings are presented below.
| Animal Model | This compound | Vonoprazan |
| Rat (Pylorus-Ligated) | ED50: Not Reported | ED50: Not Reported |
| Dog (Histamine-Stimulated) | Superior to esomeprazole in onset, extent, and duration of pH elevation[1][2] | Not Reported |
Preclinical Pharmacokinetics: A Comparative Overview
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion, which are critical for its overall efficacy and safety. The following tables summarize the available preclinical pharmacokinetic data for this compound and vonoprazan in rats and dogs.
Pharmacokinetics in Rats
| Parameter | This compound | Vonoprazan |
| Cmax | Not Reported | ~1.1 µg/mL (10 mg/kg, oral) |
| AUC | Not Reported | ~3.5 µg*h/mL (10 mg/kg, oral) |
| t1/2 | Not Reported | ~1.3 h (10 mg/kg, oral) |
Pharmacokinetics in Dogs
| Parameter | This compound | Vonoprazan |
| Cmax | Not Reported | Not Reported |
| AUC | Not Reported | Not Reported |
| t1/2 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the preclinical evaluation of these P-CABs.
In Vitro H+,K+-ATPase Inhibition Assay
Figure 2: H+,K+-ATPase Inhibition Assay
The inhibitory activity of this compound and vonoprazan on the H+,K+-ATPase is typically assessed using purified gastric microsomes from animal models such as pigs or rabbits. The general procedure involves:
-
Preparation of Gastric Microsomes: Gastric mucosa is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+,K+-ATPase.
-
Incubation: The microsomal vesicles are pre-incubated with various concentrations of the test compound (this compound or vonoprazan) in a buffered solution.
-
Reaction Initiation: The ATPase reaction is initiated by the addition of ATP in the presence of Mg2+ and K+.
-
Measurement of Activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis, often using a colorimetric method.
-
Data Analysis: The concentration of the drug that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats
Figure 3: Pylorus-Ligated Rat Model
This model is a widely used method to evaluate the antisecretory activity of drugs. The protocol generally involves:
-
Animal Preparation: Rats are fasted for a specific period (e.g., 18-24 hours) with free access to water to empty the stomach.
-
Drug Administration: The test compound (this compound or vonoprazan) or vehicle is administered orally or intraperitoneally.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture to prevent the emptying of gastric contents.
-
Accumulation of Gastric Secretion: The animals are allowed to recover for a set period (e.g., 4 hours), during which gastric acid accumulates in the stomach.
-
Sample Collection and Analysis: The animals are euthanized, the stomach is removed, and the gastric contents are collected. The volume of the gastric juice is measured, and the pH and total acidity (determined by titration with NaOH) are analyzed. The inhibitory effect of the drug is calculated by comparing the results with the vehicle-treated control group.
In Vivo Gastric Acid Secretion in Conscious Dogs with Gastric Fistula
Figure 4: Conscious Dog with Gastric Fistula Model
This model allows for the repeated collection of gastric juice in conscious animals, providing a more physiological assessment of drug effects. The typical procedure is as follows:
-
Animal Model: Dogs are surgically prepared with a chronic gastric fistula, which provides access to the stomach contents.
-
Drug Administration: The test compound is administered orally or intravenously.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, most commonly histamine.
-
Sample Collection: Gastric juice is collected continuously or at regular intervals through the gastric fistula.
-
Analysis: The volume, pH, and acidity of the collected gastric juice are measured to determine the extent and duration of acid secretion inhibition.
Summary and Conclusion
Based on the available preclinical data, both this compound and vonoprazan are potent inhibitors of the gastric H+,K+-ATPase. In vitro, both compounds demonstrate high affinity for the proton pump. In vivo, this compound has been shown to be superior to the PPI esomeprazole in a dog model.
A comprehensive head-to-head comparison is hampered by the lack of directly comparative preclinical studies and a notable scarcity of published in vivo efficacy and pharmacokinetic data for this compound. The existing data suggests that both are effective P-CABs, but further studies are required to definitively delineate their comparative preclinical profiles. This information is crucial for guiding further research and development in the quest for more effective treatments for acid-related disorders.
References
A Head-to-Head Battle: Comparative Clinical Efficacy of Potassium-Competitive Acid Blockers
A new class of acid-suppressing drugs, Potassium-Competitive Acid Blockers (P-CABs), is demonstrating comparable or even superior efficacy to traditional proton pump inhibitors (PPIs) in the management of acid-related disorders. This guide provides a comprehensive review of the clinical efficacy of different P-CABs, including vonoprazan, tegoprazan, fexuprazan, and keverprazan, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the treatment of conditions such as erosive esophagitis (EE), peptic ulcer disease, and Helicobacter pylori infection. Unlike PPIs, which irreversibly inhibit the proton pump, P-CABs offer a rapid, potent, and sustained acid suppression through a reversible, potassium-competitive mechanism of action.[1][2][3][4][5] This novel mechanism allows for a faster onset of action, meal-independent dosing, and a more consistent effect that is not influenced by CYP2C19 genetic polymorphisms.[1][2][5][6]
Comparative Efficacy in Erosive Esophagitis
Clinical trials have consistently demonstrated the high efficacy of P-CABs in healing erosive esophagitis. Notably, in cases of severe EE (Los Angeles grades C/D), P-CABs have shown a distinct advantage over PPIs.
A systematic review and network meta-analysis of 24 studies highlighted that vonoprazan 20 mg once daily ranked highest for both initial and maintenance healing of grade C/D esophagitis when compared to several PPIs.[7][8][9] Another meta-analysis also found that most P-CABs had higher healing rates than PPIs, particularly in patients with severe EE.[10][11] For maintenance therapy, vonoprazan at doses of 10 mg and 20 mg proved superior to lansoprazole 15 mg in maintaining healed erosive esophagitis over 24 weeks.[3][12]
| P-CAB | Comparator | Indication | Healing Rate (P-CAB) | Healing Rate (Comparator) | Study Duration | Key Finding | Reference |
| Vonoprazan 20 mg | Lansoprazole 30 mg | Erosive Esophagitis | Non-inferior | Non-inferior | 8 weeks | Vonoprazan showed slightly higher healing rates at 2 and 4 weeks. | [6] |
| Vonoprazan 10 mg | Lansoprazole 15 mg | Maintenance of Healed EE | 84.76% | 75.00% | 24 weeks | Vonoprazan 10 mg was superior to lansoprazole 15 mg. | [3] |
| Vonoprazan 20 mg | Lansoprazole 15 mg | Maintenance of Healed EE | 86.54% | 75.00% | 24 weeks | Vonoprazan 20 mg was superior to lansoprazole 15 mg. | [3] |
| Tegoprazan 50/100 mg | Esomeprazole 40 mg | Erosive Esophagitis | 99.1% (at 8 weeks) | 99.1% (at 8 weeks) | 8 weeks | Tegoprazan was non-inferior to esomeprazole. | [6] |
| Keverprazan 20 mg | Multiple PPIs | Erosive Esophagitis | Ranked best | Lower ranking | 8 weeks | Keverprazan ranked best for healing rate in both severe and non-severe EE. | [10][11] |
Efficacy in Peptic Ulcer Disease and H. pylori Eradication
P-CABs have also demonstrated robust efficacy in the healing of peptic ulcers and the eradication of H. pylori. A network meta-analysis indicated that vonoprazan had the highest healing effect for peptic ulcers among various P-CABs and PPIs.[13]
For H. pylori eradication, P-CAB-based therapies have shown superior eradication rates compared to PPI-based regimens.[14] This is particularly significant in infections with clarithromycin-resistant strains, where vonoprazan-based triple therapy demonstrated a higher eradication rate.[14][15] A meta-analysis of 28 randomized controlled trials found that P-CAB-based therapies were more effective than traditional PPI-based treatments for eradicating H. pylori infection, and were associated with a lower incidence of adverse events.[14]
| P-CAB | Comparator | Indication | Eradication Rate (P-CAB) | Eradication Rate (Comparator) | Key Finding | Reference |
| Vonoprazan-based triple therapy | Lansoprazole-based triple therapy | H. pylori eradication | 84.7% | 78.8% | Vonoprazan triple therapy was non-inferior to lansoprazole triple therapy. | [15] |
| P-CAB-based therapy | PPI-based therapy | H. pylori eradication | 85.6% | 77.8% | P-CAB-based therapy exhibited superior eradication rates. | [14] |
| P-CAB-based therapy | 14-day bismuth-based quadruple therapy | H. pylori eradication | 87.0% | 79.8% | P-CAB-based therapy showed superior eradication rates. | [14] |
Mechanism of Action and Pharmacokinetics
The distinct mechanism of P-CABs underpins their clinical advantages. They competitively and reversibly inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells, blocking the final step of acid secretion.[1][4][16] This action is not dependent on an acidic environment for activation, unlike PPIs.[1][4]
Pharmacokinetically, P-CABs exhibit rapid absorption and a longer half-life compared to PPIs, contributing to their sustained acid suppression.[5] For instance, fexuprazan has a longer half-life than vonoprazan and tegoprazan.[17] Tegoprazan is noted for its rapid onset of action and is particularly effective in suppressing nocturnal acid secretion.[18][19]
Experimental Protocols
The clinical efficacy data presented in this review are derived from randomized controlled trials (RCTs), systematic reviews, and meta-analyses. A typical experimental protocol for a head-to-head comparison of a P-CAB and a PPI in the treatment of erosive esophagitis is outlined below.
Methodology for a Representative Randomized Controlled Trial:
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Participants: Adult patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles classification grades A-D).
-
Intervention: Patients are randomized to receive either a P-CAB (e.g., vonoprazan 20 mg) or a PPI (e.g., lansoprazole 30 mg) once daily for a specified period (e.g., 8 weeks).
-
Primary Outcome: The primary efficacy endpoint is typically the rate of endoscopically confirmed healing of erosive esophagitis at the end of the treatment period.
-
Secondary Outcomes: These may include rates of heartburn resolution, patient-reported outcomes, and safety assessments (monitoring of adverse events).
-
Statistical Analysis: The primary analysis is often a non-inferiority comparison, with subsequent testing for superiority if non-inferiority is established.
Safety and Tolerability
The available data from short- and medium-term studies suggest that the safety profiles of P-CABs are comparable to those of PPIs.[6][20] The most commonly reported adverse events are generally mild and include nasopharyngitis.[20] While long-term safety data are still being gathered, current evidence indicates that P-CABs are a well-tolerated and safe alternative to PPIs.[15][20]
References
- 1. Mechanism of action of PCABs (Potasium-Competitive Acid Blockers) [thepracticingendoscopist.com]
- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review with meta‐analysis: Efficacy and safety of potassium‐competitive acid blocker compared with proton pump inhibitor in the maintenance of healed erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of P-CAB vs. proton-pump inhibitors for grade C/D esophagitis: A systematic... : Falk Foundation [falkfoundation.org]
- 8. saigaiin.sakura.ne.jp [saigaiin.sakura.ne.jp]
- 9. researchgate.net [researchgate.net]
- 10. Potassium-competitive acid blockers and proton-pump inhibitors for healing of erosive esophagitis: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium-competitive acid blockers and proton-pump inhibitors for healing of erosive esophagitis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholar.ui.ac.id [scholar.ui.ac.id]
- 13. mdpi.com [mdpi.com]
- 14. The efficacy and safety of Vonoprazan and Tegoprazan in Helicobacter pylori eradication: a comprehensive systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potassium-Competitive Acid Blockers and Proton Pump Inhibitors: The Dynamic Duo of Acid Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Night‐time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 20. Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the therapeutic index of Soraprazan in comparison to other retinal disease treatments
For Immediate Release
A comprehensive evaluation of Soraprazan, an investigational oral therapeutic for Stargardt disease, suggests a promising safety profile and a novel mechanism of action, although its efficacy in clinical trials has shown mixed results. This guide provides a detailed comparison of this compound with other emerging treatments for Stargardt disease and established therapies for other retinal conditions, offering researchers, scientists, and drug development professionals a thorough analysis of the current landscape.
This compound, originally developed for gastro-esophageal reflux disease, is being repurposed for Stargardt disease, a genetic retinal disorder characterized by the accumulation of lipofuscin in the retinal pigment epithelium (RPE). The therapeutic rationale for this compound lies in its potential to clear these toxic lipofuscin deposits. While the Phase II STArgardt Remofuscin Treatment Trial (STARTT) did not meet its primary endpoint of a statistically significant reduction in quantitative autofluorescence (qAF), a measure of lipofuscin levels, it did demonstrate a statistically significant slowing of retinal thinning, suggesting a potential disease-modifying effect.
This guide will delve into the available quantitative data, experimental methodologies, and underlying biological pathways of this compound and its comparators to facilitate an objective assessment of its therapeutic index.
Comparative Efficacy and Safety of Stargardt Disease Treatments
The therapeutic landscape for Stargardt disease is rapidly evolving, with several investigational drugs in clinical development. The following table summarizes the key efficacy and safety data for this compound and its primary comparators.
| Drug | Mechanism of Action | Dosage | Efficacy Highlights | Key Adverse Events | Clinical Trial Phase |
| This compound | Lipofuscin removal | 20 mg/day (oral) | Statistically significant slowing of retinal thinning.[1] Did not meet primary endpoint for qAF reduction. | Generally well-tolerated in previous GERD studies (gastrointestinal symptoms, dizziness, headache).[2] Specific adverse event data from the STARTT trial is not yet fully published. | Phase II (STARTT) |
| Gildeuretinol (ALK-001) | Slows the formation of toxic vitamin A dimers | Oral (dosage not specified in public data) | 21.6% reduction in the growth rate of retinal atrophic lesions (p<0.001).[3] Stabilization of visual acuity in early-stage patients.[4] | Favorable safety profile; no adverse events related to hyper- or hypo-vitaminosis A reported (e.g., xerophthalmia, chromatopsia, delayed dark adaptation, night blindness).[5][6][7] | Phase II (TEASE) |
| Tinlarebant (LBS-008) | Reduces retinol binding protein 4 (RBP4) to lower vitamin A uptake by the retina | 5 mg/day (oral) | ~50% reduction in the growth of incident atrophic lesions compared to historical controls (p<0.001).[8] 42% of subjects remained free of new atrophic lesions at 24 months.[8] Stable visual acuity with a mean loss of 5 letters over 24 months.[8] | Mild in severity. Most frequent: xanthopsia/chromatopsia (76.9%) and delayed dark adaptation (69.2%).[8] | Phase II/III (DRAGON) |
| Emixustat | Visual cycle modulator (inhibits RPE65) | 10 mg/day (oral) | Phase 3 trial did not meet its primary endpoint of reducing macular atrophy progression.[3] Post-hoc analysis suggested a 40.8% reduction in lesion progression in a subgroup with smaller baseline lesions. | Generally well-tolerated.[3] Most common adverse event is delayed dark adaptation.[9][10] | Phase III (SeaSTAR) |
Established Treatments for Other Retinal Diseases: A Broader Perspective
While not direct competitors for Stargardt disease, established treatments for other prevalent retinal conditions like wet age-related macular degeneration (AMD) and diabetic macular edema (DME) provide a benchmark for evaluating the therapeutic index of novel retinal therapies.
| Treatment Class | Mechanism of Action | Administration | Efficacy Highlights (Wet AMD) | Key Adverse Events |
| Anti-VEGF (e.g., Ranibizumab, Aflibercept) | Inhibit Vascular Endothelial Growth Factor | Intravitreal injection | Significant gains in visual acuity (e.g., mean gains of 6.5-11.3 letters at 1 year for Ranibizumab). Arrested growth of choroidal neovascularization. | Ocular: endophthalmitis, intraocular inflammation, increased intraocular pressure, retinal detachment. Systemic: thromboembolic events (rare). |
| Corticosteroids (e.g., Dexamethasone implant) | Anti-inflammatory and anti-angiogenic | Intravitreal implant | Reduction in macular edema and improvement in visual acuity. | Ocular: cataract formation, increased intraocular pressure/glaucoma. |
| Photodynamic Therapy (PDT) (Verteporfin) | Light-activated drug that occludes abnormal blood vessels | Intravenous infusion followed by laser application | Reduces the risk of vision loss. | Visual disturbances, infusion-site reactions, photosensitivity. |
Experimental Protocols
STArgardt Remofuscin Treatment Trial (STARTT) for this compound
-
Objective: To evaluate the efficacy and safety of oral this compound in reducing lipofuscin in the RPE of subjects with Stargardt disease.
-
Study Design: A multinational, multicenter, randomized (2:1), double-masked, placebo-controlled, proof-of-concept trial.[1][11]
-
Participants: 87 subjects with genetically confirmed Stargardt disease.[1]
-
Intervention: 20 mg of this compound or placebo administered orally once daily for up to 24 months.[1]
-
Primary Endpoint: Change in quantitative autofluorescence (qAF8) from baseline.[11]
-
Secondary Endpoints: Changes in best-corrected visual acuity (BCVA), retinal sensitivity measured by microperimetry, and structural changes assessed by spectral-domain optical coherence tomography (SD-OCT).[1]
TEASE Clinical Trial Program for Gildeuretinol (ALK-001)
-
Objective: To evaluate the safety and efficacy of oral Gildeuretinol in slowing the progression of Stargardt disease.
-
Study Design: The program includes multiple independent studies, such as TEASE-1, a randomized, double-masked, placebo-controlled Phase 2 trial.[12]
-
Participants: Patients with a clinical diagnosis of Stargardt disease and confirmed ABCA4 mutations.
-
Intervention: Daily oral administration of Gildeuretinol or placebo.
-
Primary Endpoint: Growth rate of atrophic retinal lesions measured by fundus autofluorescence.[6]
-
Secondary Endpoints: Changes in visual acuity and other functional and structural parameters.
Phase 2 Study of Tinlarebant (LBS-008)
-
Objective: To evaluate the safety, tolerability, and efficacy of Tinlarebant in adolescent patients with Stargardt disease.
-
Study Design: A Phase 2, open-label, multicenter study.
-
Participants: 13 subjects aged 12-18 years with clinically and molecularly confirmed Stargardt disease.[8]
-
Intervention: 5 mg of Tinlarebant administered orally once daily for 24 months.[8]
-
Endpoints: Safety and tolerability, changes in the growth of atrophic lesions (definitely decreased autofluorescence - DDAF) on fundus autofluorescence, and visual function.[8]
Visualizing the Mechanisms and Workflows
To better understand the biological rationale and experimental design behind these treatments, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Pathogenesis of Stargardt Disease.
Caption: Mechanisms of Action for Investigational Stargardt Disease Therapies.
Caption: General Workflow of a Randomized Controlled Trial for Stargardt Disease.
Conclusion
This compound presents a novel approach to treating Stargardt disease by targeting the removal of accumulated lipofuscin. While the STARTT trial did not meet its primary efficacy endpoint, the observed slowing of retinal thinning provides a signal of biological activity that warrants further investigation. Its established safety profile from previous clinical development is a significant advantage.
In comparison, other investigational therapies for Stargardt disease, such as Gildeuretinol and Tinlarebant, have shown promising results in slowing lesion progression with favorable safety profiles in early to mid-stage clinical trials. Emixustat, another visual cycle modulator, did not demonstrate efficacy in its pivotal trial.
The therapeutic index of this compound for Stargardt disease cannot be definitively determined without more comprehensive data from ongoing or future clinical trials, particularly regarding a dose-response relationship for both efficacy and adverse events in the target patient population. However, its unique mechanism of action and general tolerability suggest it may hold a place in the future therapeutic armamentarium for this debilitating retinal disease, potentially in combination with other therapies that address different aspects of the disease pathology. Continued research and the publication of detailed safety and efficacy data from the STARTT trial will be crucial for a more definitive assessment of this compound's therapeutic index.
References
- 1. Observed and expected serious adverse event rates in randomised clinical trials for hypertension: an observational study comparing trials that do and do not focus on older people - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOEL and NOAEL: A retrospective analysis of mention in a sample of recently conducted safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. dzarc.com [dzarc.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Randomised study evaluating the pharmacodynamics of emixustat hydrochloride in subjects with macular atrophy secondary to Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. RePORT ⟩ RePORTER [reporter.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. alkeuspharma.com [alkeuspharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
